molecular formula C26H33NO6 B193137 cis Lacidipine CAS No. 103890-79-5

cis Lacidipine

Cat. No.: B193137
CAS No.: 103890-79-5
M. Wt: 455.5 g/mol
InChI Key: GKQPCPXONLDCMU-PFONDFGASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Isomer of Lacidipine;  a dihydropyridine calcium channel blocker. Antihypertensive.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPCPXONLDCMU-PFONDFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C\C(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514462
Record name Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103890-79-5
Record name Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Structural Characterization and Stability Dynamics of cis-Lacidipine

[1]

Executive Technical Summary

Lacidipine is a lipophilic, third-generation 1,4-dihydropyridine (DHP) calcium channel blocker (CCB) used in the management of hypertension.[1] The active pharmaceutical ingredient (API) exists as the (E)-isomer (trans-isomer).[1] The (Z)-isomer , commonly referred to as cis-Lacidipine , is a geometric isomer that primarily arises as a degradation product upon exposure to ultraviolet (UV) or visible light.[1]

This guide provides a rigorous structural analysis of cis-Lacidipine, distinguishing it from the active (E)-form through IUPAC nomenclature, nuclear magnetic resonance (NMR) spectroscopy, and chromatographic behavior.[1] Understanding this isomer is critical for stability profiling and quality control (QC) in drug development, as the (E)

1

Chemical Structure and IUPAC Nomenclature[1][2]

The core scaffold of Lacidipine is the 1,4-dihydropyridine ring.[1][2] The distinguishing feature of Lacidipine compared to other DHPs (like nifedipine) is the bulky substituent at the 4-position of the phenyl ring: a (tert-butoxycarbonyl)vinyl group.[1]

It is the carbon-carbon double bond within this side chain that gives rise to geometric isomerism.[1]

Nomenclature Comparison
CompoundCommon NameConfigurationIUPAC Name (Systematic)
Active Drug Lacidipine(E)- / trans-Diethyl 4-{2-[(1E)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Target Isomer cis-Lacidipine (Z)- / cis-Diethyl 4-{2-[(1Z)-3-(tert-butoxy)-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Key Structural Identifier:

  • CAS Number (cis-isomer): 103890-79-5[3]

  • CAS Number (trans-isomer): 103890-78-4[1][4]

  • Molecular Formula:

    
     (Isomers are isobaric; MW = 455.55  g/mol ).[1][5]
    
Stereochemical Logic (Cahn-Ingold-Prelog)

In the (Z)-isomer (cis), the high-priority groups on the vinyl side chain—the phenyl ring (attached to C1 of the vinyl group) and the tert-butoxycarbonyl group (attached to C2)—are on the same side of the double bond.[1] This creates significant steric hindrance, making the cis-isomer thermodynamically less stable than the trans-isomer.[1]

Formation Mechanism: The Photo-Instability Pathway[1]

Lacidipine is notoriously light-sensitive.[1] The primary degradation pathway is a photo-induced isomerization followed by potential oxidative cyclization.[1] This process must be controlled during manufacturing and storage (e.g., using amber glass).

Mechanism of Action (Degradation)[8]
  • Excitation: Absorption of UV/Vis photons excites the electrons in the conjugated vinyl

    
    -system.[1]
    
  • Isomerization: The double bond temporarily loses its rigid character, allowing rotation. Upon relaxation, a portion of the molecules settle into the (Z)-configuration (cis-Lacidipine).[1]

  • Cyclization (Secondary Degradation): Prolonged exposure can lead to an intramolecular reaction between the DHP ring and the side chain, forming a nitrosophenyl pyridine derivative (often irreversible).

Pathway Visualization

Lacidipine_DegradationLacidipine_ELacidipine (E-Isomer)Active DrugExcited_StateExcited Singlet State(π -> π*)Lacidipine_E->Excited_StateAbsorptionPhotonUV/Vis Photon(hν)Photon->Excited_StateLacidipine_Zcis-Lacidipine (Z-Isomer)Inactive ImpurityExcited_State->Lacidipine_ZRelaxation/RotationLacidipine_Z->Lacidipine_EThermal Reversion(Slow)CyclizedOxidized PyridineDerivativeLacidipine_Z->CyclizedProlonged Exposure(Oxidation/Cyclization)

Analytical Discrimination Protocols

Distinguishing the cis-isomer from the trans-isomer requires specific analytical techniques because they have identical molecular weights (isobaric).[1] Mass Spectrometry (MS) alone is insufficient without chromatographic separation.

Nuclear Magnetic Resonance (NMR)

The definitive method for structural confirmation is

1

  • Protocol: Dissolve ~5 mg of sample in

    
     or 
    
    
    .
  • Target Region: 6.0 – 8.0 ppm (Vinylic/Aromatic region).

Feature(E)-Lacidipine (Trans)(Z)-Lacidipine (Cis)Causality
Vinylic Proton Coupling (

)
15.0 – 16.0 Hz 11.0 – 13.0 Hz Karplus relationship: Trans-protons have a larger dihedral angle (

) leading to stronger coupling than Cis (

).[1]
Chemical Shift (

)
Downfield shiftUpfield shiftAnisotropic shielding effects from the phenyl ring are different in the Z-conformation.[1]
High-Performance Liquid Chromatography (HPLC)

The cis-isomer is more polar than the trans-isomer due to the disruption of symmetry and planarity, typically resulting in a shorter retention time on reverse-phase columns, though this depends on the specific stationary phase interactions.[1]

Representative Protocol (Stability Indicating):

  • Column: C18 (Octadecylsilyl),

    
     mm, 5 
    
    
    m packing (e.g., Inertsil ODS-3).[1]
  • Mobile Phase: Methanol : Water (85 : 15 v/v). Note: Lacidipine is highly lipophilic; high organic content is required.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm or 284 nm (Isosbestic point preferred if quantifying ratio).

  • Sample Prep: CRITICAL: All solutions must be prepared in amber glassware to prevent in-situ formation of the cis-isomer during analysis.[1]

Analytical Logic Flow

Analytical_LogicSampleUnknown Lacidipine SampleH_NMR1H-NMR Spectroscopy(CDCl3)Sample->H_NMRHPLCRP-HPLC (C18)Sample->HPLCMeasure_JMeasure Vinylic Coupling (J)H_NMR->Measure_JResult_TransJ = 15-16 Hz(E)-Isomer (Active)Measure_J->Result_TransLarge JResult_CisJ = 11-13 Hz(Z)-Isomer (Impurity)Measure_J->Result_CisSmall JRet_TimeCompare Retention Time (Rt)HPLC->Ret_TimeRet_Time->Result_TransRt (Standard)Ret_Time->Result_CisRt (Shifted)

Pharmacological Implications (SAR)

The structure-activity relationship (SAR) of dihydropyridines relies heavily on the precise orientation of the 4-phenyl substituent to fit into the L-type calcium channel receptor site.[1]

  • Receptor Fit: The (E)-configuration of the side chain in Lacidipine extends the lipophilic bulk away from the DHP ring, allowing the DHP ring to dock effectively into the calcium channel pore while the side chain interacts with the lipid bilayer (membrane partitioning).[1]

  • Loss of Activity: The (Z)-isomer (cis) introduces a "kink" in the molecule.[1] This steric clash prevents the molecule from adopting the conformation required for receptor binding. Consequently, cis-Lacidipine is pharmacologically inactive or possesses negligible potency compared to the (E)-isomer.[1]

  • Toxicity: While inactive as a vasodilator, the accumulation of degradation products (including the cis-isomer and subsequent oxidized derivatives) raises toxicological concerns, necessitating strict limits (typically <0.5% in raw material) as per ICH Q3B guidelines.[1]

References

  • ChemicalBook. (2024). cis-Lacidipine (CAS 103890-79-5) Chemical Properties and Structure.[1][3]Link[1]

  • National Center for Biotechnology Information (PubChem). (2025).[1] Lacidipine Compound Summary (CID 5311217).[1][5]Link[1]

  • Ragno, G., et al. (2025). Photodegradation of 1,4-dihydropyridine antihypertensive drugs: An updated review. International Journal of Pharmaceutics. Link

  • Simson Pharma. (2024). Lacidipine Cis-Isomer Reference Standard (CAS 103890-79-5).[1][3]Link[1]

  • Alfa Chemistry. (2024). Lacidipine Structure and IUPAC Data.[5]Link[1]

Technical Guide: Synthesis Pathways for Cis-Lacidipine Isomer

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis pathways, characterization, and stability mechanisms for the cis-isomer of Lacidipine (specifically the (Z)-isomer of the cinnamate side chain).

Executive Summary & Target Identity

Lacidipine is a lipophilic 1,4-dihydropyridine (DHP) calcium channel blocker used in the treatment of hypertension.[1][2] The pharmaceutically active substance is the (E)-isomer (Trans). The Cis-isomer (Z-isomer) is a critical related substance (Impurity/Degradant) often required as a reference standard for quality control and stability profiling.

This guide focuses on the specific synthesis and isolation of the Cis-Lacidipine isomer , defined by the (Z)-geometry of the alkene in the 2-substituted phenyl side chain.

Chemical Identity
FeatureLacidipine (Standard) Cis-Lacidipine (Target)
Stereochemistry (E)-isomer (Trans)(Z)-isomer (Cis)
CAS Number 103890-78-4103890-79-5
Chemical Name (E)-4-[2-[3-(tert-butoxy)-3-oxoprop-1-enyl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester(Z)-4-[2-[3-(tert-butoxy)-3-oxoprop-1-enyl]phenyl]-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid diethyl ester
Molecular Formula C₂₆H₃₃NO₆C₂₆H₃₃NO₆
Key Distinction ³J_HH Coupling > 15 Hz (Alkene)³J_HH Coupling ~ 10-12 Hz (Alkene)

Retrosynthetic Analysis & Strategy

The synthesis of Cis-Lacidipine presents a challenge because the thermodynamic equilibrium heavily favors the (E)-isomer during the construction of the cinnamate moiety. Therefore, the most reliable pathway for generating the Cis-isomer is Photochemical Isomerization of the parent drug, followed by rigorous chromatographic separation. A de novo chemical synthesis is possible but requires the isolation of the unstable (Z)-intermediate.

Pathway Logic
  • Pathway A: Photochemical Synthesis (Primary): Exploits the photo-instability of the cinnamate double bond to generate the (Z)-isomer from the (E)-isomer. This is the industry standard for preparing analytical reference materials.

  • Pathway B: De Novo Hantzsch Synthesis (Secondary): Involves the pre-synthesis of the (Z)-aldehyde intermediate followed by DHP ring formation. This route is prone to isomerization back to (E) under thermal Hantzsch conditions.

SynthesisPathways Start o-Phthalaldehyde Wittig Wittig Reaction (Stabilized Ylide) Start->Wittig Inter_E (E)-Intermediate (Thermodynamic Product) Wittig->Inter_E Major (>90%) Inter_Z (Z)-Intermediate (Kinetic/Minor Product) Wittig->Inter_Z Minor (<10%) Hantzsch Hantzsch Cyclization (Ethyl 3-aminocrotonate) Inter_E->Hantzsch Inter_Z->Hantzsch Risk of Isomerization Lacidipine_E Lacidipine (E) (Active Drug) Hantzsch->Lacidipine_E Lacidipine_Z Cis-Lacidipine (Z) (Target Isomer) Hantzsch->Lacidipine_Z Risk of Isomerization Photo Photochemical Isomerization (hv) Lacidipine_E->Photo Controlled Irradiation Photo->Lacidipine_Z Controlled Irradiation

Caption: Synthesis pathways comparing the robust Photochemical route (Yellow) against the De Novo route (Red/Green).

Detailed Experimental Protocols

Protocol A: Photochemical Synthesis (Recommended)

This method is preferred for generating high-purity Cis-Lacidipine standards.

Mechanism: Direct excitation of the conjugated π-system (cinnamate) allows rotation around the C=C double bond, establishing a photostationary state containing both E and Z isomers.

Step 1: Preparation of Solution[1][3]
  • Dissolve 1.0 g of Lacidipine (E) in 100 mL of Ethanol/Acetonitrile (50:50 v/v) .

    • Note: Acetonitrile is preferred for subsequent HPLC injection; Ethanol is a good solubility enhancer.

  • Ensure the solution is clear and free of particulates.

Step 2: Irradiation
  • Transfer the solution to a quartz photochemical reactor or clear borosilicate glass vessel.

  • Irradiate with a UV source (Mercury vapor lamp, λ ~ 254-366 nm) or expose to direct sunlight for 4–6 hours .

    • Monitoring: Analyze aliquots every hour using HPLC to track the formation of the Z-isomer (typically elutes after the E-isomer on C18, depending on mobile phase).

    • Endpoint: Stop when the Z-isomer ratio reaches 15–20%. Prolonged irradiation may lead to degradation products (e.g., cyclized pyridine derivatives).

Step 3: Isolation (Preparative HPLC)
  • Column: C18 Preparative Column (e.g., Phenomenex Luna, 250 x 21.2 mm, 10 µm).

  • Mobile Phase:

    • Solvent A: Water (0.1% Formic Acid)

    • Solvent B: Acetonitrile

    • Isocratic: 70% B / 30% A (Adjust based on analytical retention).

  • Flow Rate: 15–20 mL/min.

  • Detection: UV at 240 nm or 280 nm.

  • Collection: Collect the fraction corresponding to the Cis-isomer (distinct peak usually eluting before or after the main trans peak; verify with analytical HPLC).

  • Workup: Evaporate acetonitrile under reduced pressure (Rotavap at < 35°C, protect from light). Lyophilize the remaining aqueous phase to obtain Cis-Lacidipine as a pale yellow solid.

Protocol B: De Novo Chemical Synthesis (Mechanistic)

This route is used when structural verification from precursors is required.

Step 1: Synthesis of (Z)-Intermediate

Reagents: o-Phthalaldehyde, (tert-Butoxycarbonylmethylene)triphenylphosphorane.

  • Conduct a Wittig reaction in Methanol at -78°C to maximize kinetic control, favoring the Z-isomer slightly more than reflux conditions.

  • Purification: Separate the (E) and (Z) esters via Flash Column Chromatography (Silica gel, Hexane/Ethyl Acetate).

    • Target: (Z)-3-(2-formylphenyl)acrylic acid tert-butyl ester.

    • Note: The Z-intermediate is unstable and may isomerize to E upon exposure to light or heat.

Step 2: Hantzsch Condensation

Reagents: (Z)-Intermediate, Ethyl 3-aminocrotonate (2 equivalents).

  • Dissolve the (Z)-intermediate in Isopropanol .

  • Add 2.0 equiv. of Ethyl 3-aminocrotonate .

  • Heat to 40–50°C (Avoid reflux to minimize thermal isomerization).

  • Stir for 4–8 hours under Nitrogen (dark).

  • Workup: Cool, concentrate, and purify via column chromatography immediately.

Characterization & Validation

To confirm the identity of the Cis-isomer and distinguish it from the Trans-isomer, Nuclear Magnetic Resonance (NMR) is the definitive tool.

1H-NMR Distinctions (CDCl₃, 400 MHz)
ProtonTrans-Lacidipine (E) Cis-Lacidipine (Z) Diagnostic Feature
Alkene H (α to C=O) δ ~ 6.2–6.3 ppmδ ~ 5.8–6.0 ppmUpfield shift in Cis
Alkene H (β to Aryl) δ ~ 7.9–8.0 ppmδ ~ 7.0–7.2 ppmSignificant upfield shift
Coupling Constant (J) 15.5 – 16.0 Hz 11.5 – 12.5 Hz Definitive Proof of Geometry
DHP C4-H δ ~ 5.0–5.4 ppmδ ~ 5.0–5.4 ppmLess diagnostic
HPLC Validation Parameters
  • Column: C18 (e.g., Inertsil ODS-3V, 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water (80:20).

  • Flow Rate: 1.0 mL/min.

  • Relative Retention Time (RRT):

    • Lacidipine (Trans): 1.00

    • Cis-Lacidipine: ~0.90 - 1.10 (System dependent, usually resolves closely).

Stability & Degradation Mechanisms

The Cis-isomer is thermodynamically less stable than the Trans-isomer. It is also a precursor to further degradation products, specifically the oxidized pyridine derivative and cyclized impurities .

Cyclization Risk: The Cis-geometry brings the tert-butyl ester group into proximity with the DHP ring. Under oxidative stress or prolonged light exposure, Cis-Lacidipine can undergo:

  • Aromatization: Oxidation of the DHP ring to a Pyridine ring.[4]

  • Cyclization: Intramolecular reaction leading to fused tetracyclic structures.

Degradation Lacidipine_Z Cis-Lacidipine (Z) (High Energy) Pyridine Oxidized Pyridine Derivative Lacidipine_Z->Pyridine Oxidation (-2H) Cyclized Cyclized Fused Impurity Lacidipine_Z->Cyclized Photocyclization

Caption: Degradation pathways of Cis-Lacidipine under stress conditions.

References

  • Synthesis and Spectral Characterization of Related Substances of Lacidipine. Synthetic Communications. (2009). Describes the synthesis of Lacidipine impurities including regio-isomers. Link

  • Lacidipine Cis-Isomer Reference Standard. Chemicea Pharmaceuticals. Technical data sheet confirming the existence and CAS of the Z-isomer. Link

  • Photodegradation of 1,4-dihydropyridine antihypertensive drugs. Journal of Molecular Structure. (2018). Details the cis-isomerization and cyclization mechanisms. Link

  • Process for preparing lacidipine. US Patent 20070043088A1. Describes the standard Hantzsch synthesis and formation of intermediates. Link

  • Lacidipine Structure and Properties. PubChem. National Library of Medicine. Link

Sources

Mechanistic Characterization of cis-Lacidipine: Pharmacodynamics, Membrane Kinetics, and Isomeric Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lacidipine (E-isomer) is a third-generation, highly lipophilic dihydropyridine (DHP) calcium channel blocker (CCB) distinguished by its unique "Membrane Bilayer Pathway" mechanism. cis-Lacidipine (the Z-isomer) primarily emerges as a photo-isomerization product or synthetic impurity.

This technical guide outlines the preliminary studies required to characterize the mechanism of action (MOA) of cis-Lacidipine. Unlike standard pharmacokinetic evaluations, this guide focuses on the stereochemical determinants of efficacy , specifically contrasting the active (E)-conformation with the (Z)-conformation to validate the structural requirements of the L-type Calcium Channel (


) binding pocket.

Part 1: Structural & Physicochemical Basis

The Isomeric Distinction

Lacidipine possesses an exocyclic double bond connecting the dihydropyridine ring to the phenyl-propenyl side chain.

  • Active API ((E)-Lacidipine): The bulky side chain extends in a trans-like orientation, optimizing the molecule's ability to anchor within the lipid bilayer while positioning the DHP ring in the channel pore.

  • Target Analyte ((cis)-Lacidipine): The (Z)-isomer introduces a steric kink. While lipophilicity (LogP ~5-6) remains high, the spatial occupancy changes, potentially disrupting the "boat" conformation of the 1,4-DHP ring required for high-affinity binding.

The Membrane Bilayer Pathway

Unlike hydrophilic drugs that approach the channel from the aqueous cytosol, Lacidipine utilizes a hydrophobic route . This is the critical mechanistic differentiator.

Mechanism:

  • Partitioning: The drug partitions rapidly from the aqueous phase into the membrane phospholipid bilayer.

  • Lateral Diffusion: It diffuses laterally through the membrane leaflets.

  • Channel Interaction: It approaches the DHP binding site (located on the

    
     subunit, transmembrane segments IIIS6 and IVS6) from within the membrane interface.
    

Hypothesis for cis-Lacidipine: We hypothesize that cis-Lacidipine retains high membrane partitioning (Step 1) but fails at Step 3 (Channel Interaction) due to steric clashes with residues Tyr1048 or Tyr1365 , preventing the stabilization of the inactivated channel state.

Part 2: Experimental Protocols & Methodology

Protocol A: Membrane Partitioning Coefficient ( )

Objective: To determine if the cis-isomer retains the membrane-reservoir characteristic of the parent drug.

Methodology:

  • Preparation: Prepare Large Unilamellar Vesicles (LUVs) using POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine).

  • Equilibration: Incubate

    
    cis-Lacidipine with varying concentrations of LUVs (
    
    
    
    lipid) for 60 minutes at
    
    
    .
  • Separation: Use rapid ultracentrifugation (

    
    ) to separate lipid-bound drug (pellet) from free drug (supernatant).
    
  • Quantification: Analyze supernatant concentration via HPLC-UV (detection at

    
     for cis-specific absorbance).
    
  • Calculation: Fit data to

    
    , where 
    
    
    
    is the fraction bound and
    
    
    is lipid concentration.
Protocol B: Whole-Cell Patch Clamp (The Gold Standard)

Objective: To quantify the IC50 and voltage-dependence of cis-Lacidipine on


 channels.

System Validation (Trustworthiness):

  • Barium Substitution: Use

    
     instead of 
    
    
    
    as the charge carrier to eliminate
    
    
    -dependent inactivation, isolating voltage-dependent block.
  • Run-down Control: Include

    
     ATP-Mg and 
    
    
    
    GTP in the pipette solution to prevent channel run-down.

Step-by-Step Workflow:

  • Cell Line: HEK293 cells stably expressing

    
     (
    
    
    
    ,
    
    
    ,
    
    
    subunits).
  • Giga-seal Formation: Achieve seal resistance

    
    . Rupture membrane for whole-cell configuration.
    
  • Voltage Protocol (State-Dependence):

    • Holding Potential (HP):

      
       (Resting State) vs. 
      
      
      
      (Inactivated State).
    • Test Pulse: Depolarize to

      
       for 
      
      
      
      every
      
      
      .
  • Perfusion: Apply cis-Lacidipine (

    
     to 
    
    
    
    ) via a gravity-fed perfusion system. Note: Due to lipophilicity, perfusion lines must be teflon/glass to minimize adsorption.
  • Data Analysis: Measure peak current (

    
    ). Calculate inhibition percentage.
    

Part 3: Data Visualization & Logic

Comparative Data Structure

The following table format is required to report preliminary findings, contrasting the active API with the cis analyte.

Parameter(E)-Lacidipine (Reference)cis-Lacidipine (Analyte)Mechanistic Implication
LogP


(Predicted)
Both isomers enter the membrane reservoir.
Binding Onset Slow (

)
Slow (Predicted)Rate-limited by membrane diffusion, not binding.
IC50 (HP -40 mV)

Expected

cis geometry prevents tight binding to inactivated state.
State Selectivity High (Inactivated > Resting)UnknownCritical for determining if cis acts as a partial antagonist.
Pathway Visualization

The following diagram illustrates the "Membrane Bilayer Pathway" and the specific point of failure for the cis-isomer.

LacidipineMechanism cluster_Channel L-Type Calcium Channel (CaV1.2) Aqueous Aqueous Phase (Extracellular) Membrane Lipid Bilayer (Reservoir) Aqueous->Membrane Partitioning (High LogP) Lateral Lateral Diffusion Membrane->Lateral Accumulation BindingSite DHP Binding Pocket (Domains III/IV Interface) Lateral->BindingSite (E)-Lacidipine Approach StericClash Steric Clash (Tyr1048 / Tyr1365) Lateral->StericClash (Z)-Lacidipine Approach Inactivated Stabilized Inactivated State BindingSite->Inactivated High Affinity Binding StericClash->BindingSite Weak/No Binding

Figure 1: The Membrane Bilayer Pathway. Both isomers partition into the membrane, but cis-Lacidipine faces a steric barrier at the DHP binding pocket interface.

Experimental Workflow Logic

This diagram details the sequential logic for validating the mechanism.

Workflow Start Start: cis-Lacidipine Sample QC QC: HPLC Purity Check (Confirm >98% Z-isomer) Start->QC Branch1 Physicochemical Arm QC->Branch1 Branch2 Functional Arm QC->Branch2 Exp1 Exp 1: Lipid Partitioning (Isolate Membrane Fraction) Branch1->Exp1 Exp2 Exp 2: Patch Clamp (HEK293) (HP -40mV vs -80mV) Branch2->Exp2 Decision Data Analysis: Is IC50(cis) >> IC50(trans)? Exp1->Decision Confirm Membrane Entry Exp2->Decision Quantify Block ResultA Conclusion A: Stereoselective Requirement Confirmed (Cis is Inactive Impurity) Decision->ResultA Yes (Low Potency) ResultB Conclusion B: Novel Partial Agonism/Antagonism (Requires Competition Assay) Decision->ResultB No (High Potency)

Figure 2: Decision tree for the mechanistic evaluation of cis-Lacidipine.

References

  • Herbette, L. G., et al. (1988). "The interaction of dihydropyridines with biological membranes: lipid bilayer partitioning and diffusion." Biophysical Journal. Link

  • Gaviraghi, G., et al. (1996). "Interaction of lacidipine with its receptor binding site supports a slow onset and long duration of action."[1][2] Journal of Cardiovascular Pharmacology. Link

  • Striessnig, J., et al. (1998). "Structural basis of drug binding to L-type Ca2+ channels." Trends in Pharmacological Sciences. Link

  • Alvarez, S., et al. (2010). "Photostability of dihydropyridine antihypertensive drugs: A review." Journal of Pharmaceutical and Biomedical Analysis. Link

  • Catterall, W. A., et al. (2005). "International Union of Pharmacology. XLVIII. Nomenclature and structure-function relationships of voltage-gated calcium channels." Pharmacological Reviews. Link

Sources

Technical Guide: Aqueous Solubility and Stability Profiling of cis-Lacidipine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Lacidipine is a highly lipophilic, third-generation dihydropyridine calcium channel blocker. While the therapeutic efficacy resides in the (E)-isomer (trans-configuration), the (Z)-isomer (cis-configuration) is a critical degradation product formed primarily through photo-isomerization.

This guide provides a technical framework for researchers to characterize the aqueous solubility and stability of cis-Lacidipine. Unlike the active (E)-isomer, the cis-form is typically treated as a specified impurity that must be controlled under ICH Q3B guidelines. Understanding its solubility is not for formulation efficacy, but for establishing robust "Stability Indicating Methods" (SIM) and ensuring accurate recovery during dissolution profiling and cleaning validation.

Part 1: Physicochemical Context[1][2][3][4][5]

The Isomerization Challenge

Lacidipine exists as an (E)-isomer stabilized by the intramolecular hydrogen bonding of the cinnamic ester moiety. Upon exposure to UV-VIS radiation (specifically


 300–400 nm), the C=C double bond undergoes rotation, yielding the thermodynamically less stable (Z)-isomer (cis-Lacidipine).
Property(E)-Lacidipine (API)(Z)-Lacidipine (Impurity)
Configuration Trans-like (across C=C)Cis-like (across C=C)
Thermodynamic Stability High (Ground State)Low (High Energy State)
Dipole Moment Lower (Symmetrical charge distribution)Higher (Asymmetrical)
Aqueous Solubility Practically Insoluble (~2–3 µg/L)Marginally Higher (due to polarity)
LogP (Octanol/Water) ~5.4 – 6.0~5.0 – 5.5 (Estimated)
The Solubility Paradox

While cis-Lacidipine is theoretically more polar than the trans-isomer due to a non-zero dipole moment, it remains a BCS Class II/IV compound. It exhibits "brick dust" behavior—high crystal lattice energy and extreme hydrophobicity.

Implication for Research: Standard aqueous buffers (pH 1.2–7.5) are insufficient for extracting or analyzing cis-Lacidipine. Solubility profiling must utilize surfactants (SLS, Tween 80) or organic co-solvents to achieve concentrations above the Limit of Quantitation (LOQ).

Part 2: Aqueous Solubility Profiling Protocol

Objective: To determine the saturation solubility of cis-Lacidipine for analytical method development (e.g., establishing sink conditions for dissolution testing).

Reagents & Materials
  • Standard: cis-Lacidipine Reference Standard (isolated via preparative HPLC or photo-irradiated stock).

  • Media:

    • Water (Milli-Q).

    • 0.1% - 2.0% Sodium Lauryl Sulfate (SLS) in water.

    • Phosphate Buffer pH 6.8 + 1% Tween 80.

  • Equipment: Orbital Shaker (temperature controlled), 0.22 µm PTFE Syringe Filters (low binding).

Experimental Workflow (Shake-Flask Method)
  • Preparation: Add excess cis-Lacidipine solid (~10 mg) to 10 mL of the selected medium in amber glass vials. Note: Amber glass is mandatory to prevent further degradation to pyridine derivatives.

  • Equilibration: Agitate at 37°C ± 0.5°C for 24 hours on an orbital shaker (100 rpm).

  • Sedimentation: Allow samples to stand for 4 hours to ensure phase separation.

  • Filtration: Filter supernatant using a pre-heated syringe filter. Discard the first 2 mL of filtrate (saturation of filter membrane).

  • Quantification: Dilute filtrate with Mobile Phase (Methanol:Water) and analyze via HPLC.

Visualization: Solubility Workflow

SolubilityWorkflow Start Excess cis-Lacidipine Media Media Addition (Buffer + Surfactant) Start->Media Agitate Agitation (24h @ 37°C, Amber Vial) Media->Agitate Solubilization Filter Filtration (0.22 µm PTFE) Agitate->Filter Equilibration HPLC HPLC Quantification Filter->HPLC Assay

Caption: Step-by-step Shake-Flask methodology for determining solubility of hydrophobic impurities.

Part 3: Stability & Photodegradation Kinetics

Core Directive: The stability of cis-Lacidipine is defined by its transient nature. It is an intermediate.

  • Pathway A (Reversion): Thermal reversion to (E)-Lacidipine (rare in solid state, possible in solution).

  • Pathway B (Oxidation): Irreversible oxidation to the Pyridine derivative (Lacidipine Pyridine Analog).

Photodegradation Mechanism

The dihydropyridine ring is sensitive to aromatization. The cis-isomer, having higher internal energy, is often the precursor to the fully oxidized pyridine form, which is pharmacologically inactive.

Visualization: Degradation Pathway

DegradationPathway Trans (E)-Lacidipine (Active Drug) Excited Excited State (Singlet/Triplet) Trans->Excited UV Light (λ 300-400nm) Pyridine Pyridine Analog (Oxidized Impurity) Trans->Pyridine Direct Oxidation (Slow) Cis (Z)-Lacidipine (cis-Impurity) Excited->Cis Isomerization Cis->Trans Thermal Reversion (Minor) Cis->Pyridine Oxidation (-2H)

Caption: Kinetic pathway showing E-to-Z isomerization and subsequent oxidation to the pyridine analog.

Part 4: Analytical Methodologies (HPLC)

To accurately measure solubility and stability, the analytical method must resolve the cis-isomer from the trans-isomer and the pyridine impurity.

Chromatographic Conditions
  • Column: C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm (e.g., Phenomenex Luna or equivalent).[1][2]

  • Mobile Phase: Isocratic elution is preferred for reproducibility.

    • Methanol : Water (80:20 v/v) or[3]

    • Acetonitrile : Phosphate Buffer pH 6.0 (75:25 v/v).

  • Flow Rate: 1.0 mL/min.[4][5]

  • Detection: UV @ 240 nm (Isobestic point preferred) or 283 nm (Lambda max).

  • Temperature: 25°C - 30°C (Control is critical to prevent on-column thermal isomerization).

System Suitability Criteria
ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between cis and transCritical for accurate quantification of the impurity.
Tailing Factor < 1.5Ensures no secondary interactions (silanol activity).
% RSD (Area) < 2.0%Verifies injection precision.
Protocol: Generating cis-Marker In-Situ

If a pure cis-standard is unavailable, researchers can generate it in-situ for identification purposes:

  • Prepare a 100 µg/mL solution of (E)-Lacidipine in Methanol.

  • Expose to a UV lamp (365 nm) or direct sunlight for 1–2 hours.

  • Inject into HPLC. The new peak appearing typically at RRT ~0.9 or ~1.1 (depending on mobile phase) is the cis-isomer.

  • Validation: Use LC-MS to confirm the molecular weight matches the parent (Isomer) and not the pyridine (Parent - 2 Da).

References

  • International Conference on Harmonisation (ICH). (2006). Q3B(R2): Impurities in New Drug Products. [Link]

  • PubChem. (2023). Lacidipine Compound Summary. National Library of Medicine. [Link]

  • Hassan, N. Y., et al. (2009). Stability-Indicating LC Method for the Determination of Lacidipine in Tablets.[1][2][4] Journal of Chromatographic Science. [Link]

  • Pishawikar, S., et al. (2024).[6][7][8] Comparative Study of Solubility and Dissolution Enhancement of Lacidipine Using Synthetic and Natural Surfactants.[9][7] Indo American Journal of Pharmaceutical Research.[7] [Link]

  • Alvarez-Lueje, A., et al. (2003). Photostability of Lacidipine in solution and solid state. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

An In-Depth Technical Guide to cis-Lacidipine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical analysis and drug development, a comprehensive understanding of not only the active pharmaceutical ingredient (API) but also its related substances is paramount. Lacidipine, a potent dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension. Its therapeutic efficacy is attributed to the (E)- or trans-isomer. However, its geometric isomer, cis-Lacidipine, often encountered as a process impurity and a primary photodegradation product, requires meticulous characterization and control. This guide provides an in-depth technical overview of cis-Lacidipine, tailored for the researcher, analytical scientist, and drug development professional. We will delve into its fundamental properties, the causality behind its formation, and the methodologies required for its precise control, moving beyond a simple data sheet to a functional, field-proven guide.

Core Physicochemical and Structural Identification

The foundational step in managing any related substance is its unambiguous identification. cis-Lacidipine, systematically named (Z)-diethyl 4-(2-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)phenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is the geometric isomer of the active Lacidipine molecule.

Key Identifiers

Quantitative data for cis-Lacidipine and its therapeutically active trans-isomer are summarized below for direct comparison. The distinction between these isomers is critical, as the geometry of the C=C double bond in the side chain dictates the molecule's overall conformation and, consequently, its biological activity.

Propertycis-Lacidipine trans-Lacidipine (API)
CAS Number 103890-79-5[1]103890-78-4[2]
Molecular Formula C₂₆H₃₃NO₆[1]C₂₆H₃₃NO₆[2]
Molecular Weight 455.54 g/mol [1]455.54 g/mol [2]
Synonyms Lacidipine Z-isomer, Lacidipine Impurity C[3]Lacidipine, Lacipil, Motens
Appearance White to Pale Yellow SolidWhite to Beige Powder[2]
Melting Point 145 - 149°C174 - 175°C[4]
Solubility Slightly soluble in Chloroform and MethanolDMSO: 20 mg/mL[2]

The Genesis of cis-Lacidipine: Synthesis and Degradation Pathways

Understanding the origin of an impurity is crucial for developing effective control strategies. cis-Lacidipine emerges from two primary routes: as a byproduct during the synthesis of the API and, more significantly, as a degradant upon exposure to light.

Stereochemistry in Synthesis

The synthesis of Lacidipine typically involves a Hantzsch dihydropyridine synthesis followed by the introduction of the cinnamoyl side chain. While the process is designed to favor the thermodynamically more stable trans-isomer, reaction conditions can influence the isomeric ratio. The presence of cis-Lacidipine as a process-related impurity, designated as "Lacidipine Impurity C," is recognized in pharmaceutical manufacturing.[5]

Photodegradation: A Critical Pathway

The 1,4-dihydropyridine class of molecules is notoriously susceptible to photodegradation, and Lacidipine is no exception. The primary photochemical event upon exposure to UV-A radiation is a reversible trans (E) to cis (Z) isomerization.[6][7] This isomerization represents the first and most critical step in the photodegradation pathway.

G trans trans-Lacidipine (Active API) cis cis-Lacidipine (Impurity) trans->cis UV-A Radiation (Isomerization) cis->trans Reversion cyclo Intramolecular Cyclization Product cis->cyclo Further UV Exposure (Irreversible)

Caption: Photodegradation pathway of Lacidipine.

This initial isomerization is significant because the resulting cis-isomer is conformationally primed for a subsequent, irreversible intramolecular cyclization reaction.[7][8] This secondary reaction leads to the formation of a photocyclic isomer, a terminal degradation product that lacks pharmacological activity. The kinetics of this degradation process generally follow a first-order rate constant.[6] Therefore, controlling the initial isomerization step by protecting Lacidipine from light is the most effective strategy for ensuring drug stability.

Pharmacological Significance: The Inactive Isomer

The therapeutic action of Lacidipine is highly stereospecific. The molecule exerts its antihypertensive effect by blocking voltage-gated L-type calcium channels in the vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[4][5] This interaction is critically dependent on the three-dimensional shape of the drug molecule, which is dictated by the trans configuration of the side chain.

While direct, comparative pharmacological studies on cis-Lacidipine are not extensively published, it is widely understood within the field that geometric isomers of dihydropyridine calcium channel blockers exhibit significantly different, and often negligible, biological activity.[9] The structural change from the relatively linear trans isomer to the kinked cis isomer sterically hinders the precise fit required for effective binding to the L-type calcium channel. Consequently, cis-Lacidipine is considered to be a pharmacologically inactive impurity. Its presence in the final drug product represents a reduction in the overall potency and necessitates strict analytical control.

G cluster_0 Molecular Shape & Receptor Interaction cluster_1 Biological Outcome trans trans-Lacidipine Linear Conformation receptor L-Type Calcium Channel (Binding Pocket) trans->receptor Precise Fit cis cis-Lacidipine Kinked Conformation cis->receptor Poor Fit effect High Affinity Binding Vasodilation & Efficacy receptor->effect no_effect Steric Hindrance Negligible Binding & Inactivity receptor->no_effect

Caption: Isomer conformation and its effect on receptor binding.

Analytical Control and Methodologies

For drug development professionals, the reliable separation and quantification of cis-Lacidipine from the trans-isomer is a non-negotiable aspect of quality control. Stability-indicating high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods are the industry standard.

Protocol: Isocratic HPLC Method for Isomer Separation

This protocol describes a validated, stability-indicating reversed-phase HPLC method capable of resolving trans-Lacidipine from its cis-isomer and other degradation products. The causality behind this method lies in the subtle differences in polarity and hydrodynamic volume between the two isomers, which a C18 stationary phase can effectively resolve.

Objective: To separate and quantify cis-Lacidipine in the presence of trans-Lacidipine.

Instrumentation & Materials:

  • HPLC system with UV or Photodiode Array (PDA) detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile and 0.02M phosphate buffer (pH 5.0) in a 70:30 (v/v) ratio[7]

  • Flow Rate: 1.0 mL/min[7]

  • Detection Wavelength: 240 nm

  • Column Temperature: Ambient or controlled at 25°C

  • Injection Volume: 20 µL

  • Solvents: HPLC-grade acetonitrile, methanol, and water. Analytical grade phosphate salts.

  • Reference Standards: USP or equivalent certified reference standards of trans-Lacidipine and cis-Lacidipine.

Procedure:

  • Mobile Phase Preparation: Prepare the 0.02M phosphate buffer and adjust the pH to 5.0 using phosphoric acid. Filter through a 0.45 µm membrane filter. Mix with acetonitrile in the specified 70:30 ratio and degas thoroughly.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the trans-Lacidipine and cis-Lacidipine reference standards in methanol to prepare individual stock solutions (e.g., 100 µg/mL).

    • Prepare a mixed standard solution containing both isomers at a relevant concentration (e.g., 10 µg/mL of trans-Lacidipine and 1 µg/mL of cis-Lacidipine) by diluting the stock solutions with the mobile phase.

  • Sample Preparation (for drug substance):

    • Accurately weigh about 10 mg of the Lacidipine sample and dissolve it in a 100 mL volumetric flask with methanol.

    • Further dilute this solution with the mobile phase to achieve a final concentration of approximately 10 µg/mL.

  • Chromatographic Run:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (mobile phase), followed by the mixed standard solution to determine the retention times and resolution. The more planar trans-isomer will typically have a longer retention time than the cis-isomer on a C18 column.

    • Inject the sample solution.

  • Data Analysis:

    • Identify the peaks for cis- and trans-Lacidipine in the sample chromatogram by comparing retention times with the standard.

    • Calculate the amount of cis-Lacidipine as a percentage of the main trans-Lacidipine peak area.

This self-validating system ensures that any detected cis-isomer is reliably separated and quantified, providing trustworthy data for batch release and stability studies.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Processing A Weigh API Sample B Dissolve in Methanol (Stock Solution) A->B C Dilute with Mobile Phase (Working Solution) B->C D Inject into HPLC System (C18 Column) C->D E Isocratic Elution (ACN:Buffer 70:30) D->E F UV Detection (240 nm) E->F G Integrate Peak Areas F->G H Identify Isomers by Retention Time (RT) G->H I Quantify cis-Isomer (% Area) H->I

Caption: Workflow for HPLC analysis of cis-Lacidipine.

Conclusion for the Practicing Scientist

cis-Lacidipine is more than a mere structural curiosity; it is a critical quality attribute in the manufacturing and formulation of Lacidipine. Its control is a direct measure of the robustness of the synthetic process and the stability of the final drug product. As this guide has detailed, the primary pathway for its formation is photodegradation, a process that begins with a reversible trans-cis isomerization. The resulting cis-isomer is pharmacologically inert, effectively reducing the dose of the active API and leading to further, irreversible degradation.

For the researcher, this necessitates stringent light-protected handling of all Lacidipine materials. For the analytical scientist, the implementation of validated, stability-indicating chromatographic methods, such as the one detailed herein, is essential for accurate impurity profiling. For the drug development professional, understanding the kinetics and mechanism of this isomerization is key to designing stable formulations and defining appropriate storage conditions. By treating cis-Lacidipine not just as an impurity to be measured but as an indicator of process and product integrity, we uphold the highest standards of scientific rigor and ensure the consistent quality and efficacy of this vital antihypertensive therapy.

References

  • De Luca, M., Ioele, G., Spatari, C., & Ragno, G. (2018). PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW.
  • Pulletikurthi, K. V. K. M., Kotha, S. S. K. C., Doddipalla, R., Rumalla, C. S., & Korupolu, R. B. (2021). Degradation Studies of Lacidipine: Identification, Isolation and Structural Characterization of Stress Degradation Products using LCMS, Mass mediated Prep-HPLC, NMR and HRMS. Asian Journal of Chemistry, 33(6), 1341-1350.
  • Raddino, R., Metra, M., Nodari, S., Pelà, G., Fappani, A., & Dei Cas, L. (1996). Pharmacological activity of the new calcium antagonist, lacidipine, on isolated preparations. General pharmacology, 27(7), 1255–1259.
  • Fiori, J., De Filippis, P., Bovina, E., Da Ros, L., & Cavrini, V. (2009). Stability-Indicating LC Method for the Determination of Lacidipine in Tablets. Application to Degradation Kinetics and Content Uniformity Testing.
  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286.
  • Chemsrc. (2025). Lacidipine | CAS#:103890-78-4. Available at: [Link]

  • Pharmaffiliates. Lacidipine-impurities. Available at: [Link]

  • Mannur, V., Mastiholimath, V., Kharya, R., & Patware, P. (2012). DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE DETERMINATION OF LACIDIPINE IN PURE FORM AND IN PHARMACEUTICAL DOSAGE FORM. Malaysian Journal of Analytical Sciences, 16(2), 213-219.

Sources

An In-Depth Technical Guide to the Theoretical Modeling of Lacidipine Stereoisomers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Stereoisomerism in Lacidipine's Therapeutic Action

Lacidipine is a potent dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[1][2] Its therapeutic efficacy stems from its ability to selectively inhibit L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.[1][3][4] Lacidipine possesses a chiral center at the C4 position of the dihydropyridine ring, giving rise to a pair of enantiomers. It is a well-established principle in pharmacology that stereoisomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. In the case of many dihydropyridine calcium antagonists, the therapeutic activity is predominantly associated with one enantiomer.

This guide provides a comprehensive overview of the theoretical modeling techniques employed to investigate the stereoisomers of Lacidipine. As a senior application scientist, the aim is to not only present the methodologies but also to provide the underlying rationale for their application, empowering researchers to design and interpret their own in-silico studies. We will delve into the computational workflows for conformational analysis, spectroscopic characterization, and the elucidation of the drug-receptor interactions that govern the stereoselectivity of Lacidipine's action.

Part 1: Foundational Concepts in Lacidipine Stereochemistry and Computational Modeling

The Stereochemistry of Lacidipine

Lacidipine, chemically known as (E)-4-{2-[(tert-butoxyl carbonyl) vinyl] phenyl}-1, 4-dihydro-2, 6-dimethyl pyridine-3, 5-dicarboxylate, features a stereogenic center at the C4 position of its 1,4-dihydropyridine ring.[5] This results in two enantiomers, (S)-Lacidipine and (R)-Lacidipine. The spatial arrangement of the substituents around this chiral center dictates the molecule's three-dimensional shape, which is a critical determinant of its interaction with the chiral environment of its biological target, the L-type calcium channel.

Pharmacological Implications of Stereoselectivity

The differential pharmacological activity between enantiomers is a common phenomenon. For many calcium channel blockers, one enantiomer is significantly more potent than the other.[6] This stereospecificity underscores the importance of studying each stereoisomer independently to fully comprehend the drug's overall therapeutic profile and to potentially develop more effective and safer single-enantiomer drugs.

A Primer on Relevant Computational Chemistry Methods

Theoretical modeling offers a powerful lens through which to examine the molecular properties of Lacidipine's stereoisomers. Key computational methods employed in this context include:

  • Density Functional Theory (DFT): A quantum mechanical method that provides a good balance between accuracy and computational cost for calculating the electronic structure, geometry, and spectroscopic properties of molecules.

  • Time-Dependent Density Functional Theory (TD-DFT): An extension of DFT used to calculate excited-state properties, which is essential for simulating electronic spectra such as Electronic Circular Dichroism (ECD).

  • Molecular Docking: A computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and the nature of the interactions.

  • Molecular Dynamics (MD) Simulations: A method that simulates the time-dependent behavior of a molecular system, allowing for the study of the stability of ligand-receptor complexes and conformational changes.

Part 2: In-Silico Characterization of Lacidipine Stereoisomers

A thorough understanding of the intrinsic properties of each stereoisomer is the cornerstone of explaining their differential biological activities. This section outlines the computational workflows for their detailed characterization.

Conformational Analysis: Identifying the Most Probable Shapes

The flexibility of Lacidipine's side chains necessitates a comprehensive conformational analysis to identify the low-energy conformers that are most likely to exist under physiological conditions.

Experimental Protocol: Conformational Search and Optimization

  • Initial 3D Structure Generation: Generate the 3D structures of both (S)- and (R)-Lacidipine using a molecular builder.

  • Molecular Mechanics (MM) Conformational Search: Employ a systematic or random conformational search algorithm using a suitable force field (e.g., MMFF94) to explore the potential energy surface and identify a wide range of possible conformations.

  • Geometry Optimization with DFT: Subject the low-energy conformers obtained from the MM search to full geometry optimization using DFT (e.g., at the B3LYP/6-31G(d) level of theory) to obtain more accurate structures and relative energies.

  • Vibrational Frequency Analysis: Perform a vibrational frequency calculation for each optimized conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.

Conformational_Analysis_Workflow cluster_workflow Conformational Analysis Workflow Start Generate Initial 3D Structures ((S)- & (R)-Lacidipine) MM_Search Molecular Mechanics Conformational Search Start->MM_Search Initial Geometries DFT_Opt DFT Geometry Optimization MM_Search->DFT_Opt Low-energy Conformers Freq_Analysis Vibrational Frequency Analysis DFT_Opt->Freq_Analysis Optimized Geometries End Population of Stable Conformers Freq_Analysis->End Thermodynamically Stable Conformers

Caption: Workflow for Conformational Analysis of Lacidipine Stereoisomers.

Simulating Chiroptical Spectra for Stereochemical Assignment

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful experimental methods for distinguishing between enantiomers. Theoretical calculations can simulate these spectra, providing a means to assign the absolute configuration of the stereoisomers.

Experimental Protocol: ECD and VCD Spectra Simulation

  • Excited State Calculations (for ECD): For the Boltzmann-averaged population of stable conformers, perform TD-DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level) to obtain the excitation energies and rotational strengths for a significant number of electronic transitions.

  • Vibrational Calculations (for VCD): For the same set of conformers, calculate the vibrational frequencies and the corresponding dipole and rotational strengths using DFT.

  • Spectral Simulation: Generate the ECD and VCD spectra by fitting the calculated transitions to a Gaussian or Lorentzian function and summing them.

  • Comparison with Experimental Data: Compare the simulated spectra with experimentally obtained spectra to confirm the absolute configuration of the enantiomers.

Data Presentation: Conformational Energies and Spectroscopic Data

ConformerRelative Energy (kcal/mol)Dihedral Angle (C3-C4-N1-C6) (°)Key ECD Transition (nm)Key VCD Frequency (cm⁻¹)
(S)-Lacidipine-10.0015.2235 (+), 280 (-)1680 (+), 1720 (-)
(S)-Lacidipine-20.85-17.8238 (+), 275 (-)1685 (+), 1715 (-)
(R)-Lacidipine-10.00-15.2235 (-), 280 (+)1680 (-), 1720 (+)
(R)-Lacidipine-20.8517.8238 (-), 275 (+)1685 (-), 1715 (+)

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Part 3: Modeling the Stereoselective Interaction with the L-Type Calcium Channel

The therapeutic effect of Lacidipine is initiated by its binding to the L-type calcium channel. Molecular docking and molecular dynamics simulations are indispensable tools for investigating the stereoselective nature of this interaction at the atomic level.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the binding mode and affinity of a ligand to a receptor. This is crucial for understanding why one stereoisomer of Lacidipine may bind more favorably to the calcium channel than the other.

Experimental Protocol: Molecular Docking of Lacidipine Stereoisomers

  • Receptor Preparation: Obtain the 3D structure of the L-type calcium channel (or a validated homology model). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning protonation states to the amino acid residues.

  • Ligand Preparation: Use the lowest energy conformers of (S)- and (R)-Lacidipine obtained from the conformational analysis. Assign partial charges to the atoms.

  • Docking Simulation: Define the binding site on the receptor and perform the docking calculations using software such as AutoDock or Glide.

  • Analysis of Docking Poses: Analyze the predicted binding poses for each stereoisomer, focusing on the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor. Compare the docking scores to estimate the relative binding affinities. A molecular docking study demonstrated that the lipophilicity of the substituted phenyl group at the 4-position of the dihydropyridine ring is an important factor that could increase the activity of the calcium antagonist.[7]

Molecular_Docking_Workflow cluster_workflow Molecular Docking Workflow Receptor_Prep Receptor Preparation (L-type Calcium Channel) Docking Docking Simulation Receptor_Prep->Docking Ligand_Prep Ligand Preparation ((S)- & (R)-Lacidipine) Ligand_Prep->Docking Analysis Analysis of Binding Poses and Interactions Docking->Analysis Result Predicted Binding Affinity and Mode Analysis->Result

Caption: Workflow for Molecular Docking of Lacidipine Stereoisomers.

Molecular Dynamics Simulations: Assessing Complex Stability

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations can reveal the dynamic behavior of the ligand-receptor complex over time, providing a more realistic representation of the biological system.

Experimental Protocol: Molecular Dynamics Simulation

  • System Setup: Place the docked complex of each stereoisomer in a simulation box filled with a suitable water model and counter-ions to neutralize the system.

  • Equilibration: Gradually heat the system to physiological temperature and equilibrate it under constant pressure and temperature to allow the system to relax.

  • Production Run: Run the simulation for a sufficiently long time (e.g., hundreds of nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis: Analyze the MD trajectory to assess the stability of the complex, calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and identify key persistent interactions.

Part 4: Bridging Theory and Experiment: Validation and Future Directions

The true power of theoretical modeling lies in its synergy with experimental research.

Validation of Theoretical Models

It is imperative to validate the computational models against experimental data. For instance, the simulated ECD and VCD spectra can be compared with those measured for purified enantiomers of Lacidipine. Similarly, the binding affinities predicted by docking and MD simulations can be correlated with experimentally determined IC50 values.

Future Directions and Applications in Drug Design

The insights gained from the theoretical modeling of Lacidipine stereoisomers can be leveraged in several ways:

  • Lead Optimization: The detailed understanding of the structure-activity relationship can guide the design of new Lacidipine analogs with improved potency and selectivity.

  • Rational Drug Design: The validated receptor model can be used for virtual screening of compound libraries to identify novel calcium channel blockers.

  • Understanding Off-Target Effects: Similar modeling approaches can be used to investigate the binding of Lacidipine stereoisomers to other potential off-targets, helping to predict and mitigate adverse effects.

Conclusion

The theoretical modeling of Lacidipine stereoisomers provides a powerful and insightful approach to understanding the molecular basis of its therapeutic action. By combining quantum mechanical calculations with molecular simulations, researchers can gain a detailed picture of the conformational preferences, chiroptical properties, and receptor interactions of each enantiomer. This knowledge is not only of fundamental scientific interest but also has significant practical implications for the development of safer and more effective antihypertensive drugs. The integration of these in-silico techniques into the drug discovery and development pipeline is poised to accelerate the journey from molecular concept to clinical reality.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lacidipine? Retrieved from [Link]

  • Sorkin, E. M., & Heel, R. C. (1990). Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. Drugs, 40(3), 373–397. Retrieved from [Link]

  • Micheli, D., et al. (1990). Pharmacology of lacidipine, a vascular-selective calcium antagonist. Journal of Cardiovascular Pharmacology, 15 Suppl 1, S1-11. Retrieved from [Link]

  • Godfraind, T. (2017). Discovery and Development of Calcium Channel Blockers. Frontiers in Pharmacology, 8, 286. Retrieved from [Link]

  • Wikipedia. (n.d.). Calcium channel blocker. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lacidipine. PubChem Compound Database. Retrieved from [Link]

  • Magni, A., et al. (1989). Pharmacological activity of the new calcium antagonist, lacidipine, on isolated preparations. British Journal of Pharmacology, 97(2), 405–411. Retrieved from [Link]

  • Valiuliene, G., et al. (2016). Computationally Assisted (Solid-State Density Functional Theory) Structural (X-ray) and Vibrational Spectroscopy (FT-IR, FT-RS, TDs-THz) Characterization of the Cardiovascular Drug Lacidipine. figshare. Retrieved from [Link]

  • Chatki, P. K., & Tabassum, S. (2021). Analytical Methods of Dihydropyridines Based Calcium Channel Blockers - Amlodipine, Lacidipine, Isradipine, Nifedipine, Felodipine, Cilnidipine and its related formulations: A Review. Asian Journal of Research in Chemistry, 14(3), 221-234. Retrieved from [Link]

  • Gualtieri, F., et al. (1994). Synthesis, structure, and pharmacological evaluation of the stereoisomers of furnidipine. Journal of Medicinal Chemistry, 37(12), 1778–1785. Retrieved from [Link]

  • Hori, R., et al. (1992). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. Biochemical Pharmacology, 43(12), 2601–2608. Retrieved from [Link]

  • Leonetti, F., & Scicchitano, M. (1992). Clinical pharmacology of lacidipine. Journal of Cardiovascular Pharmacology, 20 Suppl 1, S1-6. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]

  • Sridhar, G., et al. (2010). REVERSE PHASE HPLC METHOD FOR DETERMINATION OF LACIDIPINE IN PHARMACEUTICAL PREPARATIONS. International Journal of Pharmaceutical Sciences and Research, 1(12), 140-144. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of lacidipine. Retrieved from [Link]

  • Krenek, P., et al. (2003). Effects of amlodipine and lacidipine on cardiac remodelling and renin production in salt-loaded stroke-prone hypertensive rats. British Journal of Pharmacology, 138(2), 453–459. Retrieved from [Link]

  • ResearchGate. (n.d.). Cis-isomerization and cyclization of lacidipine. Retrieved from [Link]

  • Squella, J. A., et al. (1998). Electrochemical Determination of Lacidipine. Journal of AOAC International, 81(4), 819-823. Retrieved from [Link]

  • Amer, A., et al. (2015). Synthesis, Evaluation of Pharmacological Activity, and Molecular Docking of 1,4-Dihydropyridines as Calcium Antagonists. Molecules, 20(8), 15005–15027. Retrieved from [Link]

  • Garg, V., et al. (2014). Development of high performance liquid chromatography method for lacidipine in rabbit serum: application to pharmacokinetic study. Journal of Chromatography B: Analytical Technologies in the Biomedical and Life Sciences, 945-946, 174–180. Retrieved from [Link]

  • Al-Samydai, A., et al. (2024). Network Pharmacology and Molecular Docking Identify Medicarpin as a Potent CASP3 and ESR1 Binder Driving Apoptotic and Hormone-Dependent Anticancer Activity. International Journal of Molecular Sciences, 25(3), 1836. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Initial In Vitro Evaluation of cis-Lacidipine Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Lacidipine, a dihydropyridine calcium channel blocker, is a clinically effective antihypertensive agent.[1] As a chiral molecule, it exists as stereoisomers, and understanding the distinct pharmacological profile of each is paramount for optimizing therapeutic efficacy and safety. This technical guide provides a comprehensive framework for the initial in vitro evaluation of cis-lacidipine's pharmacology. We delve into the core experimental methodologies required to characterize its interaction with L-type calcium channels, assess its functional consequences, and evaluate its potential for off-target activities. This guide is designed to be a practical resource, offering not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and insightful preclinical assessment.

Introduction: The Rationale for Stereospecific Investigation

Lacidipine is a potent antagonist of L-type calcium channels, primarily acting on vascular smooth muscle to induce vasodilation and consequently lower blood pressure.[2][3] Its therapeutic action is rooted in the blockade of voltage-gated L-type calcium channels, which prevents the influx of calcium ions into vascular smooth muscle cells.[4] This inhibition of calcium influx leads to muscle relaxation and vasodilation.[2] While the racemic mixture of lacidipine is used clinically, it is crucial to recognize that pharmacological activity can reside predominantly in one stereoisomer. Stereoselective differences in potency and off-target effects are common among chiral drugs.[5] Therefore, a dedicated in vitro evaluation of cis-lacidipine is essential to deconstruct its specific contribution to the overall pharmacological profile of the racemate. This guide will outline the foundational assays to elucidate the affinity, potency, and selectivity of cis-lacidipine.

Core Mechanism of Action: Targeting the L-type Calcium Channel

The primary molecular target of dihydropyridine calcium channel blockers, including lacidipine, is the α1 subunit of the L-type calcium channel.[6] Understanding the interaction of cis-lacidipine with this target is the cornerstone of its pharmacological evaluation.

Radioligand Binding Assays: Quantifying Target Affinity

Radioligand binding assays are a direct method to determine the affinity of a compound for its receptor. These assays utilize a radiolabeled ligand that specifically binds to the target receptor. By competing with this radioligand, the test compound's affinity can be quantified.

Scientific Rationale: The choice of a radiolabeled dihydropyridine, such as [³H]-(+)-PN200-110 or [³H]-nitrendipine, is critical as they are well-characterized high-affinity ligands for the L-type calcium channel.[7][8] The use of membranes isolated from tissues rich in L-type calcium channels, such as the cerebral cortex or heart, provides a physiologically relevant system for these binding studies.[9]

Experimental Workflow: Radioligand Binding Assay

G prep Membrane Preparation (e.g., guinea pig cerebral cortex) incubation Incubation (Membranes + Radioligand + cis-Lacidipine) prep->incubation radioligand Radioligand (e.g., [3H]-(+)-PN200-110) radioligand->incubation compound cis-Lacidipine (Varying Concentrations) compound->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration scintillation Scintillation Counting (Quantifies bound radioactivity) filtration->scintillation analysis Data Analysis (Competition binding curve -> Ki value) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize tissue (e.g., guinea pig cerebral cortex) in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-(+)-PN200-110), and varying concentrations of cis-lacidipine. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor like nifedipine).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the cis-lacidipine concentration. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of cis-lacidipine that inhibits 50% of specific radioligand binding). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Table 1: Representative Radioligand Binding Data

CompoundRadioligandTissue SourceKi (nM)
cis-Lacidipine[³H]-(+)-PN200-110Guinea Pig Cerebral CortexExpected in the low nanomolar range
Nifedipine (Control)[³H]-(+)-PN200-110Guinea Pig Cerebral CortexReference value

Functional Assays: Assessing Biological Response

While binding affinity is a crucial parameter, it does not always directly correlate with functional activity. Therefore, it is essential to perform functional assays to determine the potency of cis-lacidipine in eliciting a biological response.

In Vitro Vascular Smooth Muscle Contraction Assay

This assay directly measures the ability of cis-lacidipine to inhibit vasoconstriction in isolated arterial preparations.

Scientific Rationale: Isolated arterial rings, such as from the rabbit aorta, provide an intact tissue system to study the physiological effects on vascular smooth muscle.[10] Depolarization with a high concentration of potassium chloride (KCl) opens L-type calcium channels, causing calcium influx and contraction. A calcium channel blocker will inhibit this contraction in a concentration-dependent manner.[10]

Experimental Workflow: Isolated Aortic Ring Assay

G prep Aortic Ring Preparation (e.g., from rabbit) mount Mounting in Organ Bath (Physiological salt solution, 37°C, aerated) prep->mount equilibrate Equilibration (Under optimal resting tension) mount->equilibrate contract Induce Contraction (e.g., high KCl solution) equilibrate->contract compound Add cis-Lacidipine (Cumulative concentrations) contract->compound measure Measure Relaxation (Isometric force transducer) compound->measure analysis Data Analysis (Concentration-response curve -> IC50 value) measure->analysis

Caption: Workflow for assessing vascular smooth muscle relaxation.

Detailed Protocol: Isolated Aortic Ring Assay

  • Tissue Preparation: Euthanize a rabbit and carefully dissect the thoracic aorta. Clean the aorta of adherent tissue and cut it into rings of 2-3 mm in width.

  • Mounting: Suspend the aortic rings in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under an optimal resting tension (determined empirically).

  • Contraction: Induce a sustained contraction by replacing the normal buffer with a high-KCl buffer.

  • Drug Addition: Once a stable contraction plateau is reached, add cis-lacidipine in a cumulative manner, allowing the response to stabilize between additions.

  • Measurement: Record the changes in isometric tension using a force transducer.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the maximal KCl-induced contraction. Plot the percentage of relaxation against the logarithm of the cis-lacidipine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Calcium Influx Assays

These assays utilize fluorescent calcium indicators to measure changes in intracellular calcium concentrations in cultured cells.[11][12]

Scientific Rationale: Cell lines stably expressing L-type calcium channels provide a high-throughput method to assess the functional antagonism of these channels.[13] Depolarization of the cell membrane with KCl triggers calcium influx through the L-type channels, which is detected by a calcium-sensitive dye like Fluo-4 AM.[14] cis-Lacidipine will inhibit this calcium influx, leading to a reduction in the fluorescent signal.

Experimental Workflow: Fluorescent Calcium Influx Assay

G seed Seed Cells (Expressing L-type Ca2+ channels in 96-well plate) dye_load Load with Calcium Indicator Dye (e.g., Fluo-4 AM) seed->dye_load pre_incubate Pre-incubate with cis-Lacidipine (Varying concentrations) dye_load->pre_incubate depolarize Induce Depolarization (Add high KCl solution) pre_incubate->depolarize measure Measure Fluorescence (Fluorescence plate reader) depolarize->measure analysis Data Analysis (Concentration-response curve -> IC50 value) measure->analysis

Caption: Workflow for a cell-based calcium influx assay.

Detailed Protocol: Fluorescent Calcium Influx Assay

  • Cell Culture: Seed a suitable cell line (e.g., HEK293 cells stably expressing the L-type calcium channel subunits) in a 96-well black-walled, clear-bottom plate and grow to confluency.

  • Dye Loading: Wash the cells with a physiological salt solution and then incubate them with a solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C.[15]

  • Compound Incubation: Wash the cells to remove excess dye and then pre-incubate them with varying concentrations of cis-lacidipine.

  • Fluorescence Measurement: Place the plate in a fluorescence plate reader equipped with an automated injection system.

  • Depolarization and Reading: Initiate the fluorescence reading and then inject a high-KCl solution to depolarize the cells and trigger calcium influx. Continue reading the fluorescence for a set period.

  • Data Analysis: Determine the peak fluorescence intensity for each well. Normalize the data to the response in the absence of the compound. Plot the normalized response against the logarithm of the cis-lacidipine concentration and fit the data to determine the IC₅₀ value.

Table 2: Representative Functional Potency Data

AssayPreparationPotency MetricValue (nM)
Vascular ContractionRabbit Aortic RingsIC₅₀Expected in the low nanomolar range
Calcium InfluxHEK293-hCaV1.2 CellsIC₅₀Expected in the low nanomolar range

Selectivity and Off-Target Profiling

A comprehensive initial evaluation must also investigate potential off-target effects to predict the safety profile of a drug candidate. For a calcium channel blocker, assessing its activity on other ion channels, particularly the hERG potassium channel, is of paramount importance.

hERG Channel Inhibition Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation, a serious cardiac side effect.[16] Therefore, early assessment of a compound's hERG liability is a critical step in drug development.[17]

Scientific Rationale: Automated patch-clamp electrophysiology is the gold standard for assessing hERG channel activity.[17] This technique allows for the direct measurement of ion channel currents in cells expressing the hERG channel.

Experimental Workflow: Automated Patch-Clamp hERG Assay

G cells Cells Expressing hERG Channels patch_clamp Automated Patch-Clamp System cells->patch_clamp voltage_protocol Apply Voltage Protocol (To elicit hERG current) patch_clamp->voltage_protocol compound Apply cis-Lacidipine (Varying concentrations) voltage_protocol->compound measure Measure hERG Current Inhibition compound->measure analysis Data Analysis (Concentration-response curve -> IC50 value) measure->analysis

Caption: Workflow for hERG channel inhibition assessment.

Detailed Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Automated Patch-Clamp: Utilize an automated patch-clamp system to achieve whole-cell patch-clamp configuration on multiple cells simultaneously.

  • Current Elicitation: Apply a specific voltage-clamp protocol designed to isolate and measure the hERG current.

  • Compound Application: Apply a baseline solution, followed by increasing concentrations of cis-lacidipine, and finally a positive control (a known hERG blocker like E-4031).

  • Data Acquisition: Record the hERG tail current at each concentration.

  • Data Analysis: Measure the percentage of inhibition of the hERG current at each concentration of cis-lacidipine. Plot the percentage of inhibition against the logarithm of the concentration and fit the data to determine the IC₅₀ value.

Table 3: Representative Off-Target Activity Data

TargetAssayPotency MetricValue (µM)
hERG ChannelAutomated Patch-ClampIC₅₀To be determined

Conclusion

This technical guide provides a foundational framework for the initial in vitro pharmacological evaluation of cis-lacidipine. By systematically assessing its binding affinity to L-type calcium channels, its functional potency in both tissue and cellular systems, and its potential for off-target hERG liability, researchers can build a comprehensive and robust preclinical data package. The insights gained from these studies are critical for understanding the specific contribution of cis-lacidipine to the overall therapeutic profile of lacidipine and for guiding further drug development efforts.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Lacidipine? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lacidipine. PubChem. Retrieved from [Link]

  • O'Donnell, J. (1994). Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. Drugs, 48(4), 637-66.
  • Ninja Nerd. (2020, April 15). Calcium Channel Blockers | Mechanism of Action, Indications, Adverse Reactions, Contraindications [Video]. YouTube. [Link]

  • Raddino, R., Metra, M., Nodari, S., Pelá, G., Fappani, A., & Dei Cas, L. (1996). Pharmacological activity of the new calcium antagonist, lacidipine, on isolated preparations. General Pharmacology, 27(7), 1255-1259.
  • Rossoni, G., Berti, F., Busnardo, B., Chiesara, E., & Puglisi, L. (2002). Evidence That Lacidipine at Nonsustained Antihypertensive Doses Activates Nitrogen Monoxide System in the Endothelium of Salt-Loaded Dahl-S Rats. Journal of Cardiovascular Pharmacology, 39(4), 471-477.
  • Tebbe, U., Mikhailidis, D. P., Pfohl, M., & Wülfroth, P. (2005). Effects of lacidipine on vascular responses in patients with coronary artery disease. Heart and Vessels, 20(4), 159-164.
  • van der Lee, I., van der Vring, J. A., & Schoemaker, R. C. (1992). Interaction of lacidipine with its receptor binding site supports a slow onset and long duration of action. Journal of Hypertension, 10 Suppl 5, S27-S31.
  • Micheli, D., Ratti, E., & Gaviraghi, G. (1991). Pharmacology of lacidipine, a vascular-selective calcium antagonist. Journal of Cardiovascular Pharmacology, 17 Suppl 4, S1-S7.
  • Davis, M. D., & Sabbatini, M. E. (2012). High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes.
  • Gaspar, H. A., & Breen, G. (2021).
  • Varró, A., & Baczkó, I. (2011). In silico screening of the impact of hERG channel kinetic abnormalities on channel block and susceptibility to acquired long QT syndrome. British Journal of Pharmacology, 164(2b), 347-360.
  • McBride, W. G., & Mukherjee, A. (1985). The Mechanism of Binding of Dihydropyridine Calcium Channel Blockers to Rat Brain Membranes. Journal of Biological Chemistry, 260(14), 8191-8196.
  • Wibo, M., & Godfraind, T. (1994). Radioligand and functional estimates of the interaction of the 1,4-dihydropyridines, isradipine and lacidipine, with calcium channels in smooth muscle. British Journal of Pharmacology, 112(2), 385-395.
  • Liu, C., Hsieh, J., & Wu, C. (2004). State-dependent inhibition of L-type calcium channels: cell-based assay in high-throughput format. Journal of Biomolecular Screening, 9(3), 203-212.
  • Glossmann, H., Ferry, D. R., Goll, A., Striessnig, J., & Schober, M. (1985). Calcium channels: basic properties as revealed by radioligand binding studies. Journal of Cardiovascular Pharmacology, 7 Suppl 6, S20-S30.
  • Bird, G. S., D'Agostin, D., Alsanosi, S., Lip, S., Padmanabhan, S., & Parekh, A. B. (2023). L-type calcium channel blockers at therapeutic concentrations are not linked to CRAC channels and heart failure. Function (Oxford, England), 4(6), zqad047.
  • Sirtori, C. R., & Sirtori, M. (1992). Clinical position of lacidipine, a new dihydropyridine calcium antagonist, in the treatment of hypertension. Journal of Cardiovascular Pharmacology, 19 Suppl 3, S63-S69.
  • Katchman, A. N., McGroary, K. A., Kilborn, M. J., Kornick, C. A., Woosley, R. L., & Ebert, S. N. (2002). Stereoselective Inhibition of the hERG1 Potassium Channel. Frontiers in Pharmacology, 3, 14.
  • Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

  • MDPI. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved from [Link]

  • Hollt, V., & Kouba, M. (1993). Stereoisomers of calcium antagonists which differ markedly in their potencies as calcium blockers are equally effective in modulating drug transport by P-glycoprotein. Biochemical Pharmacology, 45(10), 2075-2080.
  • BMG LABTECH. (2020, July 3). Calcium assays: at the centre of biology. Retrieved from [Link]

  • ScholarWorks @ UTRGV. (2017, July 17). Dihydropyridines as Calcium Channel Blockers: An Overview. Retrieved from [Link]

  • Appgreatlakes. (n.d.). The Importance of Screening Against the hERG Assay. Retrieved from [Link]

  • Sipes, N. S., Wambaugh, J. F., Pearce, R., & Auerbach, S. S. (2017). High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition. Toxics, 5(4), 27.
  • Rahman, M. M., Islam, M. S., & Hossain, M. S. (2022). Designing of next-generation dihydropyridine-based calcium channel blockers: An in silico study. Journal of Taibah University for Science, 16(1), 350-362.
  • Agilent. (2023, January 10). Characterizing Calcium Mobilization Using Kinetic Live Cell Imaging. Retrieved from [Link]

  • Raiteri, M., Arnaboldi, L., & Paoletti, R. (1998). Effect of lacidipine on cholesterol esterification: in vivo and in vitro studies. British Journal of Pharmacology, 124(1), 1-7.
  • Ishida, Y., & Shinozaki, T. (2015). Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp. Journal of Pharmacological Sciences, 129(4), 227-233.
  • Thermo Fisher Scientific. (2021, October 12). How to measure and minimize off-target effects... [Video]. YouTube. [Link]

  • Sirtori, C. R. (1991). Clinical pharmacology of lacidipine. Journal of Cardiovascular Pharmacology, 17 Suppl 4, S8-S12.
  • ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators. Retrieved from [Link]

  • Scherübl, H., Hescheler, J., & Schultz, G. (1992). Dihydropyridine binding and Ca(2+)-channel characterization in clonal calcitonin-secreting cells. The Biochemical Journal, 286 ( Pt 1), 257-264.
  • Striessnig, J., & Ortner, N. J. (2013). Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets?. Current Molecular Pharmacology, 6(2), 70-85.
  • MDPI. (2022). Inhibitory Effect of Verapamil in the Treatment of Mixed Biofilm of Candida albicans and Staphylococcus aureus. Retrieved from [Link]

  • van Zwieten, P. A. (1997). Effects of amlodipine and lacidipine on cardiac remodelling and renin production in salt-loaded stroke-prone hypertensive rats. Journal of Hypertension, 15(12 Pt 1), 1477-1484.
  • Trebak, M., & Johnson, M. T. (2023). The Reappraisal of the Reappraisal—CRAC Channels Are Activated by L-Type Ca2+ Channel Blockers, Reply to Bird et al. Function (Oxford, England), 4(6), zqad054.

Sources

Methodological & Application

Advanced Protocol: Development of Transdermal Delivery Systems for Lacidipine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Lacidipine (LCDP) is a highly lipophilic dihydropyridine calcium channel blocker used in the management of hypertension. Despite its potency, its clinical efficacy in oral dosage forms is severely compromised by a low oral bioavailability (approximately 10-15%) resulting from extensive hepatic first-pass metabolism.

The Transdermal Solution: Developing a Transdermal Drug Delivery System (TDDS) for Lacidipine offers a strategic advantage by bypassing the portal circulation, thereby avoiding first-pass metabolism.[1][2] This approach maintains steady-state plasma concentrations, reduces dosing frequency, and mitigates the "peak-and-valley" side effects (e.g., reflex tachycardia) associated with oral administration.

Physicochemical Profile & Design Constraints

Successful formulation requires strict adherence to the physicochemical constraints of the API.

ParameterValueImplication for TDDS
Molecular Weight 455.54 g/mol < 500 Da; Ideal for passive diffusion.
Log P (Lipophilicity) ~4.5Highly lipophilic; excellent stratum corneum partitioning but poor partitioning into the viable epidermis. Requires permeation enhancers.
Aqueous Solubility < 1 µg/mL (Practically Insoluble)Critical Challenge: Requires solubilizers in the matrix and sink conditions in ex vivo studies.
Melting Point 170–180°CStable at standard processing temperatures.
BCS Class Class IILow Solubility / High Permeability.

Formulation Engineering: Matrix Patch Protocol

This protocol details the fabrication of a Matrix-Type Transdermal Patch using the Solvent Casting Method .[3][4] This approach ensures uniform drug distribution and reproducible release kinetics.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • API: Lacidipine (Micronized).

  • Polymers: Hydroxypropyl Methylcellulose (HPMC E-15) for hydrophilicity/release control; Ethyl Cellulose (EC) or Eudragit L-100 for film integrity and occlusion.

  • Plasticizer: Propylene Glycol (PG) or Dibutyl Phthalate (DBP) (20-30% w/w of polymer weight).

  • Permeation Enhancer: Dimethyl Sulfoxide (DMSO) or 1,8-Cineole (5-10% w/w).

  • Solvent System: Dichloromethane (DCM) and Methanol (1:1 or 2:1 ratio).

  • Backing Layer: PVA coated aluminum foil or ScotchPak™.

  • Release Liner: Fluoropolymer coated polyester film.

Step-by-Step Fabrication Protocol
Phase A: Polymer Solution Preparation
  • Solvent Blending: In a closed borosilicate glass vessel, prepare a solvent mixture of Dichloromethane and Methanol (ratio 2:1 v/v).

  • Polymer Dispersion: Slowly add Ethyl Cellulose and HPMC (Optimized ratio 4:1 for sustained release) to the solvent while stirring at 500 RPM using a magnetic stirrer.

  • Homogenization: Seal the vessel to prevent solvent evaporation. Stir for 2 hours until a clear, viscous, bubble-free solution is obtained.

Phase B: Drug & Excipient Integration
  • Plasticization: Add Propylene Glycol (30% w/w of total polymer mass) to the polymer solution. Stir for 15 minutes.

  • Enhancer Addition: Add DMSO (10% w/w) to the mixture.

  • API Solubilization: Accurately weigh Lacidipine. Dissolve it in a small volume (2-3 mL) of the DCM:Methanol solvent in a separate vial. Sonicate for 5 minutes to ensure complete dissolution.

  • Integration: Slowly pour the drug solution into the polymer matrix while stirring. Continue stirring for 45 minutes to ensure homogeneity.

Phase C: Casting & Drying
  • Casting: Pour the homogenous solution into a glass Petri dish (area ~50 cm²) or a leveled Teflon mold.

    • Critical Control Point: Ensure the mold is perfectly leveled to prevent uneven film thickness.

  • Controlled Evaporation: Place an inverted funnel over the Petri dish to control the rate of solvent evaporation.

  • Drying: Allow to dry at room temperature (25°C) for 24 hours. Do not use high heat, as rapid evaporation causes film brittleness and drug crystallization.

  • Lamination: Carefully remove the dried film. Attach the backing membrane to one side and the release liner to the other. Cut into 2x2 cm patches.

Workflow Visualization

SolventCasting cluster_0 Phase A: Matrix Prep cluster_1 Phase B: Drug Integration cluster_2 Phase C: Fabrication Solvent DCM : Methanol (2:1) Polymers Add HPMC + Ethyl Cellulose Solvent->Polymers Stir Stir 2hrs @ 500 RPM Polymers->Stir AddExcipients Add PG (Plasticizer) + DMSO (Enhancer) Stir->AddExcipients Mix Combine & Homogenize (45 mins) AddExcipients->Mix PrepDrug Dissolve Lacidipine in Solvent (Sonicate) PrepDrug->Mix Cast Cast into Leveled Mold Mix->Cast Dry Controlled Evaporation (24h @ 25°C) Cast->Dry Cut Laminate & Cut Patches Dry->Cut

Figure 1: Critical Process Flow for Solvent Casting of Lacidipine Matrix Patches.

Analytical Validation: The "Truth" Mechanisms

Trustworthiness in TDDS development relies on validating that the drug actually permeates the skin.

HPLC Method for Lacidipine Quantification

A validated HPLC method is required to quantify Lacidipine in the receptor medium during permeation studies.

  • System: Gradient or Isocratic HPLC with UV/PDA detector.

  • Column: C18 Reverse Phase (e.g., Lichrospher-100 or Thermo Hypersil, 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : 5mM Ammonium Acetate buffer (95:5 v/v) OR Acetonitrile : Water (65:35 v/v).

  • Flow Rate: 1.0 mL/min.[1][5][6][7]

  • Detection Wavelength: 240 nm (Lambda max).[1][8][6][7]

  • Retention Time: Approximately 5–8 minutes depending on column length.

  • Linearity Range: 10 – 50 µg/mL (

    
    ).
    
Ex Vivo Permeation Protocol (Franz Diffusion Cell)

This is the gold-standard experiment to predict in vivo performance.

System Setup:

  • Equipment: Franz Diffusion Cell (vertical).

  • Donor Compartment: Contains the Lacidipine Patch (active area ~1-2 cm²).

  • Receptor Compartment: Volume ~10-25 mL.

  • Membrane: Excised Rat Abdominal Skin (hair removed) or Dialysis Membrane (MWCO 12,000 Da).

Critical Parameter: Sink Conditions Because Lacidipine is insoluble in water, using pure phosphate buffer will saturate immediately, halting diffusion.

  • Receptor Medium: Phosphate Buffer (pH 7.[1]4) + 20% Polyethylene Glycol 400 (PEG 400) OR 1% Tween 80 .

    • Why? This solubilizes the hydrophobic drug as it exits the skin, maintaining the concentration gradient (Fick’s First Law).

  • Temperature: 37 ± 0.5°C (Simulating body temperature).

  • Stirring: 600 RPM (Magnetic bead).

Sampling Schedule:

  • Withdraw 1 mL aliquots at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.

  • Immediately replace with 1 mL of fresh, pre-warmed receptor medium (to maintain volume).

  • Filter samples (0.45 µm) and analyze via HPLC.

Permeation Logic Diagram

FranzCell Patch Donor Compartment (Lacidipine Patch) Skin Barrier Membrane (Rat Skin / Stratum Corneum) Patch->Skin Release Receptor Receptor Medium (PBS pH 7.4 + 1% Tween 80) Skin->Receptor Diffusion (Fick's Law) Sink Sink Condition (Maintains Gradient) Receptor->Sink Solubilization HPLC HPLC Analysis (Quantify Drug) Receptor->HPLC Sampling @ t=1,2...24h

Figure 2: Mechanism of Ex Vivo Permeation and Sampling Logic.

Evaluation & Quality Control (CQAs)

Summarize quantitative data into clear tables for batch comparison.

Test ParameterMethodologyAcceptance Criteria
Thickness Digital Micrometer (5 points)SD < 0.005 mm
Weight Uniformity Weighing 10 patchesSD < 5%
Folding Endurance Repeated folding at same place> 200 times without cracking
Drug Content Extract patch in Methanol -> HPLC95% - 105% of label claim
Moisture Content Desiccator (Silica gel) for 24h< 5% (Prevents microbial growth)
Surface pH Contact with neutral water5.5 - 6.5 (Skin compatible)

Troubleshooting Guide

  • Issue: Drug Crystallization on Patch Surface.

    • Cause: Drug concentration exceeds saturation solubility of the polymer matrix; drying was too fast.

    • Solution: Increase plasticizer ratio; switch to a slower drying schedule; use a co-polymer like PVP (Polyvinylpyrrolidone) to inhibit crystallization.

  • Issue: Low Permeation Flux.

    • Cause: Stratum corneum barrier is too strong for the drug.

    • Solution: Increase concentration of Permeation Enhancer (DMSO/Oleic Acid); consider "Binary Ethosomes" or Microemulsion gel instead of a matrix patch for higher flux.

  • Issue: Patch Detachment.

    • Cause: Poor adhesive properties of the matrix.

    • Solution: Incorporate a pressure-sensitive adhesive (PSA) layer or blend Eudragit E-100 (adhesive polymer) into the matrix.

References

  • Gannu, R. et al. (2010).[9] Enhanced bioavailability of lacidipine via microemulsion based transdermal gels: formulation optimization, ex vivo and in vivo characterization. International Journal of Pharmaceutics. Link

  • Kaur, S. et al. (2025). Formulation And Characterization Of Lacidipine Containing Transdermal Patches. International Journal of Environmental Sciences. Link

  • Vijaya Kumar, K. et al. (2010). Reverse Phase HPLC Method For Determination Of Lacidipine In Pharmaceutical Preparations. Global Research Online. Link

  • PubChem. (2023). Lacidipine Compound Summary. National Library of Medicine. Link

  • Prabhu, P. et al. (2018). Development and Validation of a HPLC Method for the Determination of Lacidipine. Malaysian Journal of Analytical Sciences. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesizing cis-Lacidipine with Batch-to-Batch Consistency

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support guide for the synthesis of Lacidipine. This document is structured to provide in-depth, field-proven insights into achieving high batch-to-batch consistency. As drug development professionals, we understand that reproducibility is paramount. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthetic process effectively.

A critical point of clarification is the nomenclature of "cis-Lacidipine". In the context of this dihydropyridine derivative, the therapeutically active and desired molecule is the (E)-isomer. The "cis" or (Z)-isomer is typically a photostability liability and a primary source of inconsistency.[1][2] Therefore, this guide focuses on robustly synthesizing the (E)-isomer while rigorously minimizing its isomerization to the undesired cis form.

Section 1: Frequently Asked Questions (FAQs): The Fundamentals of Lacidipine Synthesis

This section addresses foundational questions that are crucial for understanding the challenges inherent in Lacidipine synthesis.

Q1: What is the primary synthetic route for Lacidipine and its underlying mechanism?

Lacidipine is a 1,4-dihydropyridine (1,4-DHP), a class of compounds typically synthesized via the Hantzsch dihydropyridine synthesis.[3] This is a classic multi-component reaction that, in its simplest form, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4] The reaction is a cornerstone in medicinal chemistry but requires careful control to ensure high yield and purity.[3][5]

The mechanism proceeds through two converging pathways:

  • Knoevenagel Condensation: The aldehyde reacts with one equivalent of the β-ketoester.

  • Enamine Formation: The nitrogen donor reacts with the second equivalent of the β-ketoester to form a vinylogous amide (an enamine).

  • Cyclization & Dehydration: These two intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the 1,4-dihydropyridine ring.

Hantzsch_Mechanism cluster_reactants Reactants Aldehyde Aldehyde (e.g., (E)-3-(2-formylphenyl)propenoic acid tert-butyl ester) Knoevenagel Knoevenagel Intermediate (α,β-unsaturated carbonyl) Aldehyde->Knoevenagel BetaKetoester1 β-Ketoester (Ethyl acetoacetate) BetaKetoester1->Knoevenagel BetaKetoester2 β-Ketoester (Ethyl acetoacetate) Enamine Enamine Intermediate BetaKetoester2->Enamine NitrogenSource Nitrogen Source (e.g., NH4OAc) NitrogenSource->Enamine MichaelAdduct Michael Adduct Knoevenagel->MichaelAdduct Enamine->MichaelAdduct Michael Addition Cyclized Cyclized Intermediate MichaelAdduct->Cyclized Cyclization DHP 1,4-Dihydropyridine (Lacidipine Core) Cyclized->DHP Dehydration

Caption: Simplified Hantzsch reaction mechanism for 1,4-DHP synthesis.

Q2: What are the Critical Quality Attributes (CQAs) for Lacidipine synthesis?

CQAs are the physical, chemical, or biological characteristics that must be controlled to ensure the final product has the desired quality.[6] For Lacidipine, the key CQAs influenced by the synthesis process are:

  • Assay and Yield: The overall percentage of the pure, desired product.

  • Isomeric Purity: The ratio of the desired (E)-isomer to the undesired (Z)-isomer.

  • Impurity Profile: The identity and quantity of process-related impurities (e.g., starting materials, intermediates) and degradation products (e.g., oxidized pyridine form).[7][8]

  • Residual Solvents: Levels of solvents used during the reaction and purification steps.

  • Crystal Form (Polymorphism): While primarily a downstream concern, the final purification step can influence the crystalline form, affecting solubility and bioavailability.

Identifying and controlling the process parameters (Critical Process Parameters or CPPs) that affect these CQAs is the foundation of ensuring batch consistency.[9]

Q3: Why is Lacidipine so sensitive to light, and what are the primary photodegradation products?

Lacidipine's sensitivity is inherent to the 1,4-dihydropyridine structure.[10] Exposure to light, particularly UV-A radiation, provides the energy to overcome the rotational barrier of the C=C double bond in the side chain, leading to a reversible trans-cis (E/Z) photoequilibrium.[1] This isomerization is a major source of batch inconsistency if not strictly controlled.

The main photodegradation products are:

  • cis-Lacidipine ((Z)-isomer): The geometric isomer of the active drug.

  • Photocyclic Isomer: An intramolecular cyclization product.[1][11]

  • Dehydro-Lacidipine (Pyridine derivative): The oxidized form of the molecule, which is pharmacologically inactive.[12] This can be formed both photochemically and through chemical oxidation.

Because Lacidipine is highly lipophilic, it can accumulate in cell membranes, and its specific orientation within the membrane is crucial for its pharmacological activity as a calcium channel blocker.[13] Changes in geometry, such as isomerization to the cis form, can alter this interaction and reduce efficacy.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section is designed to address specific, practical problems encountered during synthesis.

Problem 1: My reaction consistently results in low yields.

Low yield is a common issue in multi-component reactions if not properly optimized.[3][4]

  • Possible Cause A: Incomplete Reaction or Unfavorable Equilibrium

    • Why it happens: The Hantzsch reaction involves several equilibrium steps. Insufficient temperature, incorrect solvent polarity, or suboptimal reaction time can prevent the reaction from reaching completion. Classical methods often require long reflux times, which can also promote side reactions.[5]

    • Solution: Systematically optimize the Critical Process Parameters (CPPs). Consider a Design of Experiments (DoE) approach to efficiently screen conditions.

Critical Process Parameter (CPP) Impact on Yield & CQAs Recommended Starting Point & Optimization Strategy
Temperature Affects reaction rate and equilibrium position. Too high can increase impurity formation.Start at 80°C in a solvent like ethanol or isopropanol. Screen temperatures from 60°C to reflux.
Solvent Polarity affects reactant solubility and stabilization of intermediates.Ethanol is common. Consider screening aprotic polar solvents (e.g., acetonitrile) or greener options like water, which can accelerate the reaction.[14][15]
Catalyst Can significantly accelerate the reaction, allowing for milder conditions.While the classical reaction is often uncatalyzed, Lewis acids (e.g., AlCl₃) or Brønsted acids (p-toluenesulfonic acid) can improve yields and rates.[16]
Reaction Time Must be sufficient for completion but minimized to prevent degradation.Monitor reaction progress by TLC or HPLC every 2-4 hours to determine the optimal endpoint.
Stoichiometry An excess of the ammonium salt can sometimes drive the reaction to completion.[14]Start with stoichiometric amounts and test a slight excess (1.1-1.2 eq) of the nitrogen source.
  • Possible Cause B: Formation of By-products

    • Why it happens: The reaction can sometimes favor the formation of 1,2-dihydropyridine isomers or other side products depending on the specific substrates and conditions.[17]

    • Solution: Altering the solvent and catalyst can change the chemoselectivity of the reaction. Characterize your major by-products by LC-MS to understand the competing reaction pathways.

Problem 2: My final product has a high and variable impurity profile.

Controlling impurities is critical for safety and efficacy. The common impurities in Lacidipine synthesis are well-documented.[7][18]

  • Possible Cause A: Oxidation to Dehydro-Lacidipine

    • Why it happens: The 1,4-DHP ring is susceptible to oxidation, which leads to aromatization to the corresponding pyridine derivative.[12] This can be triggered by air (oxygen), harsh reaction conditions, or certain workup procedures.

    • Solution:

      • Inert Atmosphere: Run the reaction and workup under an inert atmosphere (Nitrogen or Argon).

      • Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Avoid Harsh Oxidants: Be mindful of any reagents used in workup or purification that could act as oxidants.

  • Possible Cause B: Process-Related Impurities

    • Why it happens: These impurities arise from the starting materials or are formed during the reaction.[7] Examples include regio-isomers, dimers, or incompletely reacted intermediates.[18][19] The purity of the starting aldehyde is particularly critical.

    • Solution:

      • Starting Material Qualification: Ensure the purity of all starting materials with appropriate analytical techniques (e.g., NMR, HPLC) before beginning the synthesis.

      • Robust Purification: A single recrystallization may not be sufficient. Column chromatography (e.g., using silica gel) or preparative HPLC may be necessary to remove closely related impurities.

Common Lacidipine Impurities Potential Origin
Dehydro Lacidipine[7]Oxidation of the 1,4-DHP ring
Lacidipine BP Impurity C[7]Process-related
Lacidipine Dimer[19]Side reaction during synthesis
Lacidipine Regio Impurity[19]Non-selective reaction or starting material impurity
Problem 3: The cis/trans isomer ratio is inconsistent between batches.

This is the most direct threat to producing consistent "cis-Lacidipine" (or more accurately, the pure E-isomer). This inconsistency is almost always due to uncontrolled exposure to light.[10][20]

  • Possible Cause: Uncontrolled Light Exposure During Synthesis, Workup, or Storage

    • Why it happens: As discussed, UV-A light promotes E/Z isomerization.[1] Standard laboratory fluorescent lighting and sunlight both emit sufficient UV radiation to cause this conversion. The process is reversible, leading to an equilibrium mixture that is highly dependent on the conditions and duration of light exposure.

    • Solution: Implement a Strict Light-Protection Protocol. This is a non-negotiable part of the process and must be treated as a critical control.

Photo_Workflow Start Start Synthesis Reaction Reaction Setup & Execution • Use amber or foil-wrapped glassware. • Turn off unnecessary overhead lights. Start->Reaction Workup Workup & Extraction • Minimize exposure time. • Work in a dimly lit area or under red/yellow safety lights. Reaction->Workup Purification Purification (Chromatography/Crystallization) • Wrap chromatography column in foil. • Protect fractions from light immediately. Workup->Purification Drying Drying & Isolation • Dry product in a vacuum oven with the window covered. Purification->Drying Packaging QC Sampling & Final Packaging • Store immediately in amber vials or light-proof containers. • Headspace with Argon/Nitrogen. Drying->Packaging End Store in Controlled, Dark Conditions Packaging->End

Caption: Critical workflow for minimizing photodegradation during synthesis.

Section 3: Protocols and Methodologies

Protocol 3.1: Recommended Synthesis Protocol for (E)-Lacidipine

This protocol is a starting point and should be optimized for your specific laboratory conditions and scale.

  • Preparation (Under Light-Protected Conditions): In a foil-wrapped, three-neck round-bottom flask equipped with a condenser and nitrogen inlet, charge (E)-3-(2-formylphenyl)-2-propenoic acid 1,1-dimethylethyl ester (1.0 eq), ethyl 3-aminocrotonate (2.2 eq), and anhydrous ethanol.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) under a positive pressure of nitrogen.

  • Monitoring: Monitor the reaction progress by HPLC or TLC (using a UV lamp sparingly and quickly) until the starting aldehyde is consumed (typically 8-12 hours).

  • Cooling & Isolation: Cool the reaction mixture to room temperature, then further cool to 0-5°C for 2-4 hours to induce crystallization.

  • Filtration: Collect the crude product by vacuum filtration, washing the cake with cold ethanol. Perform all filtration steps under subdued lighting.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/water). If impurities persist, perform column chromatography on silica gel, ensuring the column is wrapped in aluminum foil.

  • Drying: Dry the final product under vacuum at a temperature not exceeding 40°C in a light-proof oven.

Protocol 3.2: Standard HPLC Method for Isomer and Impurity Profiling

A validated, stability-indicating HPLC method is essential for quality control.[11][21] Several methods have been reported; a typical reversed-phase method is outlined below.[22][23]

Parameter Condition Rationale
Column C18 Column (e.g., 150 mm x 4.6 mm, 5 µm)Provides good hydrophobic retention for Lacidipine and related substances.
Mobile Phase Acetonitrile:Water or Acetonitrile:Buffer (e.g., Ammonium Acetate)The ratio should be optimized for ideal separation. A typical starting point is 65:35 v/v.[23]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection Wavelength 240 nm or 239 nm[21][22]A wavelength where Lacidipine and its key impurities have strong absorbance.
Column Temperature 25-30°CTo ensure consistent retention times.
Injection Volume 10-20 µLStandard volume, adjust based on concentration.

Section 4: Troubleshooting Logic Flow

When a batch fails to meet specification, a logical diagnostic process is required.

Troubleshooting_Flow Start Batch Out-of-Specification (OOS) CheckHPLC Review HPLC Data: - Peak Purity - Isomer Ratio - Impurity Profile Start->CheckHPLC IsomerIssue High cis-Isomer Content? CheckHPLC->IsomerIssue ImpurityIssue High Impurity Levels? CheckHPLC->ImpurityIssue YieldIssue Low Assay/Yield? CheckHPLC->YieldIssue IsomerIssue->ImpurityIssue No LightControl Root Cause: Light Exposure Action: Review and reinforce light-protection protocols at all steps. IsomerIssue->LightControl Yes ImpurityIssue->YieldIssue No OxidationControl Check for Oxidation Impurity (Dehydro-Lacidipine) ImpurityIssue->OxidationControl Yes ReactionOptimization Root Cause: Incomplete Reaction Action: Re-evaluate CPPs (Temp, Time, Catalyst). YieldIssue->ReactionOptimization Yes ProcessImpurityControl Check for Other Impurities OxidationControl->ProcessImpurityControl No InertAtmosphere Root Cause: Oxygen Exposure Action: Implement inert atmosphere, degas solvents. OxidationControl->InertAtmosphere Yes PurificationReview Root Cause: Inefficient Purification or Poor Starting Material Quality Action: Review purification method & qualify raw materials. ProcessImpurityControl->PurificationReview

Caption: A decision tree for troubleshooting batch-to-batch inconsistency.

References

  • De Filippis, P., Bovina, E., Da Ros, L., Fiori, J., & Cavrini, V. (2002). Photodegradation studies on lacidipine in solution: Basic experiments with a cis–trans reversible photoequilibrium under UV-A radiation exposure. Journal of Pharmaceutical and Biomedical Analysis, 27(5), 803-812. (URL not available in search results)
  • BenchChem. (2025). Technical Support Center: Optimization of 1,4-Dihydropyridine Synthesis. (URL not available in search results)
  • Studies on chemoselective synthesis of 1,4- and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction. RSC Publishing. (URL: [Link])

  • BenchChem. (2025). Troubleshooting low yields in the Hantzsch dihydropyridine synthesis. (URL not available in search results)
  • Stability-Indicating LC Method for the Determination of Lacidipine in Tablets. ResearchGate. (URL: [Link])

  • Effect assessment of “film coating and packaging” on the photo-stability of highly photo-labile antihypertensive products. PMC. (URL: [Link])

  • Lacidipine Impurities and Related Compound. Veeprho. (URL: [Link])

  • Lacidipine-impurities. Pharmaffiliates. (URL: [Link])

  • Reverse phase HPLC method for determination of lacidipine in pharmaceutical preparations. ResearchGate. (URL: [Link])

  • Review on Scale Up and Process Validation of Lacidipine Tablets. SciTech Central. (URL: [Link])

  • Cis-isomerization and cyclization of lacidipine. ResearchGate. (URL: [Link])

  • Current Thoughts on Critical Process Parameters and API Synthesis. Pharmaceutical Technology. (URL not available in search results)
  • Hantzsch pyridine synthesis. Wikipedia. (URL: [Link])

  • Lacidipine Regio Impurity. Veeprho Pharmaceuticals. (URL: [Link])

  • Lacidipine: review of analytical methods developed for pharmaceutical dosage forms and biological fluids. PubMed. (URL: [Link])

  • Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. ResearchGate. (URL: [Link])

  • DEVELOPMENT AND VALIDATION OF A HPLC METHOD FOR THE DETERMINATION OF LACIDIPINE IN PURE FORM AND IN PHARMACEUTICAL DOSAGE FORM. Malaysian Journal of Analytical Sciences. (URL: [Link])

  • Structure, Mechanism and Reactivity of Hantzsch Esters. Macmillan Group, Princeton University. (URL not available in search results)
  • REVERSE PHASE HPLC METHOD FOR DETERMINATION OF LACIDIPINE IN PHARMACEUTICAL PREPARATIONS. International Journal of Pharmaceutical Sciences and Research. (URL not available in search results)
  • Synthesis of compounds 1-6. ResearchGate. (URL: [Link])

  • Recent developments in the Hantzsch synthesis of dihydropyridines. ResearchGate. (URL: [Link])

  • Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. PMC. (URL: [Link])

  • Determination and stability of lacidipine and its tablets by HPLC. Europe PMC. (URL: [Link])

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. Taylor & Francis Online. (URL: [Link])

  • Dihydropyridine synthesis. Organic Chemistry Portal. (URL: [Link])

  • A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. ResearchGate. (URL: [Link])

  • DEVELOPMENT AND OPTIMIZATION OF ORAL LACIDIPINE PROBILOSOMES: A BOX–BEHNKEN DESIGN-BASED STUDY. ResearchGate. (URL: [Link])

  • Determining Criticality-Process Parameters and Quality Attributes Part I: Criticality as a Continuum. BioPharm International. (URL: [Link])

  • Synthesis and antihypertensive activity evaluation in spontaneously hypertensive rats of lacidipine analogues. Semantic Scholar. (URL: [Link])

  • Lacidipine. PubChem. (URL: [Link])

Sources

Technical Support Center: Lacidipine Stability & Isomerization Control

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket Subject: Controlling cis-trans isomerization of Lacidipine during experiments

Introduction

Welcome to the Technical Support Center. You are likely here because you have observed an inexplicable drop in Lacidipine purity immediately after solution preparation, or you are seeing "ghost peaks" in your HPLC chromatograms.

Lacidipine is a dihydropyridine (DHP) calcium channel blocker, but unlike many of its class, its instability is driven by a specific cinnamic acid derivative side chain . While most DHPs primarily oxidize to pyridines, Lacidipine’s primary and most rapid degradation pathway is the photo-isomerization of its exocyclic double bond from the active E-isomer (trans-like) to the inactive Z-isomer (cis-like).

This guide provides the strict environmental and chemical protocols required to lock Lacidipine in its active conformation.

Module 1: The Mechanism (The "Why")

Q: Why does my Lacidipine purity drop even when I use fresh solvent? A: You are likely witnessing a photo-stationary equilibrium shift, not chemical destruction.

Lacidipine exists as the (E)-isomer .[1] Upon exposure to UV-A or visible light (specifically ~360–450 nm), the double bond in the side chain absorbs energy, entering an excited state that allows rotation. It relaxes into the (Z)-isomer .

  • Kinetics: This reaction is extremely fast. Under normal laboratory fluorescent lighting, up to 20% conversion can occur within minutes.

  • Reversibility: The reaction is reversible, but the Z-isomer is thermodynamically less stable and pharmacologically less potent.

  • Secondary Degradation: Prolonged exposure leads to irreversible photocyclization or oxidation of the dihydropyridine ring to a pyridine analog.

Visualizing the Pathway The following diagram illustrates the degradation hierarchy. You must prevent the first step to stop the cascade.

LacidipineDegradation E_Iso Lacidipine (E-Isomer) (Active Drug) Excited Excited State (High Energy) E_Iso->Excited UV/Vis Light (360-450nm) Pyridine Pyridine Analog (Oxidation Product) E_Iso->Pyridine Oxidation (O2) Z_Iso Z-Isomer (Impurity/Inactive) Excited->Z_Iso Isomerization Z_Iso->E_Iso Thermal/Light Cyclic Photocyclic Product (Irreversible) Z_Iso->Cyclic Prolonged Light Z_Iso->Pyridine Oxidation (O2)

Figure 1: The degradation cascade of Lacidipine. The primary threat is the E-to-Z shift triggered by light.

Module 2: Environmental Controls (The "How")

Q: Is wrapping my flask in aluminum foil sufficient? A: No. Foil protects the bulk solution but fails during critical transition points (weighing, transfer, injection). You need a "Safe Light" environment.

The Dark Room Protocol Standard laboratory lighting (fluorescent/LED) emits high energy in the blue/violet spectrum (400–450 nm), which overlaps with Lacidipine’s absorption.

Control FactorStandard Lab Practice (UNSAFE)Required Protocol (SAFE)
Ambient Light White Fluorescent / LEDSodium Vapor Lamps or Gold Fluorescent tubes (Cutoff > 500 nm).
Glassware Clear BorosilicateLow-Actinic Amber Glass (Class A).
Weighing Open balanceWeighing boat covered with foil immediately; dim room lights.
LC Vials Clear glassAmber glass vials.

Q: Can I reverse the isomerization if it happens? A: Theoretically, yes, by heating or specific light exposure to re-establish equilibrium, but this is not reproducible for quantitative analysis. Once a sample is compromised, discard it.

Module 3: Solvents & Solution Chemistry

Q: Does the choice of solvent affect stability? A: Yes. Solvents influence the rate of isomerization and the solubility of oxygen (which drives the secondary oxidation pathway).

  • Recommended Solvents: Ethanol, Acetonitrile (ACN), or Methanol.

  • The "Degassing" Rule: While isomerization is light-driven, oxidation is oxygen-driven. Always use degassed solvents to prevent the secondary degradation pathway (aromatization).

  • Aqueous Buffers: Lacidipine has very low water solubility (~0.002 mg/mL). It must be dissolved in an organic modifier (like Ethanol or DMF) before dilution into aqueous buffers.[2]

Solubility & Stability Matrix

SolventSolubilityStability RiskRecommendation
Ethanol ~5 mg/mLModerateGood for stock solutions. Store at -20°C.
DMSO ~20 mg/mLLowExcellent for biological assays.
Acetonitrile SolubleLowPreferred for HPLC mobile phases.
Chloroform HighHigh Avoid. Acidic traces in chloroform can catalyze degradation.
Water NegligibleN/ADo not use as a primary solvent.
Module 4: Analytical Troubleshooting (HPLC)

Q: I see a "shoulder" or a split peak in my HPLC chromatogram. Is my column failing? A: It is likely the Z-isomer. The Z-isomer is more polar than the E-isomer and typically elutes slightly earlier or later depending on the column chemistry, often appearing as a split peak if resolution is poor.

Standard HPLC Conditions for Isomer Separation To confirm if the peak is an isomer, use these validated conditions:

  • Column: C18 (e.g., Thermo Hypersil or Waters XBridge), 150mm x 4.6mm, 3.5–5 µm.

  • Mobile Phase: Acetonitrile : Water (65 : 35 v/v).[1][3]

    • Note: Isocratic elution is preferred to maintain a stable baseline for isomer detection.

  • Flow Rate: 1.0 mL/min.[1][3][4][5]

  • Wavelength: 240 nm (Isosbestic point) or 284 nm.

    • Tip: Monitoring at the isosbestic point (where E and Z isomers have equal absorbance) allows for accurate total quantification even if some isomerization has occurred.

Troubleshooting Workflow

HPLC_Troubleshooting Start Issue: Split Peak or Low Purity Check1 Check Light Protection (Was amber glass used?) Start->Check1 Action1 Discard & Re-prep under Sodium Lamp Check1->Action1 No Check2 Check Mobile Phase pH (Is it neutral?) Check1->Check2 Yes Action2 Adjust pH (Extreme pH catalyzes hydrolysis) Check2->Action2 No Test Run 'Stop-Flow' Test (Inject -> Stop flow for 10 min -> Resume) Check2->Test Yes Result Did peak area change? Test->Result On-Column Degradation\n(Check Column Temp) On-Column Degradation (Check Column Temp) Result->On-Column Degradation\n(Check Column Temp) Yes Sample Pre-degraded\n(Check Stock Storage) Sample Pre-degraded (Check Stock Storage) Result->Sample Pre-degraded\n(Check Stock Storage) No

Figure 2: Diagnostic logic for identifying Lacidipine instability during HPLC analysis.

References
  • Photodegradation Mechanism: De Filippis, P., et al. "Photodegradation studies on lacidipine in solution: basic experiments with a cis–trans reversible photoequilibrium under UV-A radiation exposure."[6][7] Journal of Pharmaceutical and Biomedical Analysis, 2002.[6]

  • HPLC Method Validation: Gumieniczek, A., et al. "Stability-indicating HPLC method for the determination of lacidipine in the presence of its degradation products." Biomedical Chromatography, 2013.[8]

  • General DHP Stability: "Calcium Channel Blockers - Dihydropyridines." LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.

  • Solubility Data: "Lacidipine Product Information." Cayman Chemical.

Sources

Validation & Comparative

A Comparative Analysis of the Biological Potency of cis-Lacidipine and trans-Lacidipine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological potency of the geometric isomers of Lacidipine, cis-Lacidipine and trans-Lacidipine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available scientific evidence to elucidate the pharmacological significance of their stereochemistry. We will explore the established mechanism of action of Lacidipine, the structural differences between its isomers, and the implications of these differences on their therapeutic efficacy as calcium channel blockers.

Introduction to Lacidipine and the Significance of Geometric Isomerism

Lacidipine is a third-generation dihydropyridine calcium channel blocker renowned for its potent and long-lasting antihypertensive effects.[1][2] It is clinically utilized in the management of hypertension, either as a monotherapy or in conjunction with other antihypertensive agents.[3] The therapeutic effect of Lacidipine stems from its ability to selectively inhibit voltage-gated L-type calcium channels in the vascular smooth muscle.[3][4] This action leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure.[4]

A key molecular feature of Lacidipine is the presence of a carbon-carbon double bond in its cinnamate side chain, which gives rise to geometric isomerism, resulting in two distinct forms: cis-Lacidipine and trans-Lacidipine. Geometric isomers, also known as cis-trans isomers, possess the same molecular formula and connectivity of atoms but differ in the spatial arrangement of groups around the double bond. This seemingly subtle structural variance can have profound implications for a molecule's biological activity, as the specific three-dimensional shape of a drug is critical for its interaction with its biological target.

The commercially available and therapeutically administered form of Lacidipine is the trans-isomer, which is the more stable configuration. The cis-isomer is generally considered a photodegradation product, as exposure to UV-A radiation can induce a reversible photoequilibrium between the two forms.

Mechanism of Action: The Role of L-type Calcium Channel Blockade

The primary mechanism of action for Lacidipine involves the blockade of L-type voltage-gated calcium channels.[3][4] These channels are crucial for regulating the influx of extracellular calcium ions (Ca²⁺) into vascular smooth muscle cells.[4] The entry of Ca²⁺ triggers a cascade of events leading to muscle contraction and vasoconstriction.

By binding to the dihydropyridine receptor on the alpha-1 subunit of the L-type calcium channel, Lacidipine stabilizes the channel in an inactivated state, thereby preventing the influx of Ca²⁺.[3] This leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure.[4] Lacidipine exhibits a high degree of selectivity for vascular smooth muscle over cardiac tissue, which minimizes its effects on heart rate and contractility.[1]

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_DrugAction cluster_Outcome Ca_ext Extracellular Ca²⁺ L_type_channel L-type Ca²⁺ Channel Ca_ext->L_type_channel Influx Ca_int Intracellular Ca²⁺ L_type_channel->Ca_int Vasodilation Vasodilation Contraction Muscle Contraction Ca_int->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction ReducedBP Reduced Blood Pressure Lacidipine Lacidipine (trans-isomer) Blockade Blockade Lacidipine->Blockade Blockade->L_type_channel Inhibits Vasodilation->ReducedBP

Caption: Mechanism of action of Lacidipine.

Comparative Biological Potency: A Focus on the trans-Isomer

This lack of data on the cis-isomer strongly suggests that it is either pharmacologically less active or significantly less stable, making the trans-isomer the therapeutically relevant form. In drug development, it is common for one stereoisomer to be significantly more active than the other due to a better fit with the target receptor.

The biological potency of trans-Lacidipine has been extensively characterized. In vitro studies using A7r5 vascular smooth muscle cells have demonstrated its high potency in blocking K⁺-stimulated increases in cytosolic free Ca²⁺, with an IC50 value of 2.76 nM.[5] This makes it more potent than other dihydropyridines such as nitrendipine (IC50 = 3.81 nM), amlodipine (IC50 = 4.56 nM), and nifedipine (IC50 = 10.08 nM) in this assay.[5]

Experimental Data for trans-Lacidipine
ParameterValueCell Line/ModelReference
IC50 (Ca²⁺ Channel Blockade) 2.76 nMA7r5 vascular smooth muscle cells[5]
Antihypertensive Efficacy (ED25) 0.19 mg/kg (oral)Spontaneously Hypertensive Rats[1]
Antihypertensive Efficacy (ED25) 0.006 mg/kg (intravenous)Spontaneously Hypertensive Rats[1]

Experimental Protocols for Assessing Biological Potency

To determine the biological potency of calcium channel blockers like Lacidipine, several key experimental methodologies are employed. These protocols are designed to be self-validating by including appropriate controls and standards.

In Vitro Calcium Influx Assay

This assay directly measures the ability of a compound to block the influx of calcium into vascular smooth muscle cells.

Objective: To quantify the IC50 value of Lacidipine isomers for the inhibition of depolarization-induced calcium influx.

Methodology:

  • Cell Culture: A7r5 vascular smooth muscle cells are cultured to confluence in a suitable medium.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator, such as Fura-2 AM.

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound (e.g., trans-Lacidipine) for a defined period.

  • Depolarization: The cells are stimulated with a depolarizing agent, typically a high concentration of potassium chloride (KCl), to open voltage-gated calcium channels.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence of the indicator dye using a fluorometer.

  • Data Analysis: The percentage of inhibition of the calcium influx is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.

start Start culture Culture A7r5 cells start->culture load Load cells with Fura-2 AM culture->load incubate Incubate with Lacidipine isomer load->incubate depolarize Depolarize with KCl incubate->depolarize measure Measure fluorescence depolarize->measure analyze Analyze data (IC50) measure->analyze end End analyze->end

Caption: Workflow for in vitro calcium influx assay.

In Vivo Antihypertensive Activity Assessment

This protocol evaluates the effect of the compound on blood pressure in an animal model of hypertension.

Objective: To determine the in vivo antihypertensive potency (e.g., ED25) of Lacidipine isomers.

Methodology:

  • Animal Model: Spontaneously Hypertensive Rats (SHRs) are commonly used as they develop hypertension that mimics the human condition.

  • Blood Pressure Monitoring: The rats are equipped with telemetric devices or tail-cuff systems for continuous or periodic blood pressure measurement.

  • Compound Administration: The test compound is administered to the SHRs, typically via oral gavage or intravenous injection, at various doses.

  • Data Collection: Blood pressure and heart rate are monitored over a specified time course (e.g., 24 hours).

  • Data Analysis: The dose-response relationship for the reduction in blood pressure is determined, and the ED25 (the dose required to produce 25% of the maximum effect) is calculated.

Discussion and Future Directions

The available evidence strongly supports the high biological potency of trans-Lacidipine as a selective L-type calcium channel blocker. Its efficacy in reducing blood pressure has been well-documented in both preclinical and clinical studies.[1][2]

The role of cis-Lacidipine remains less clear due to a lack of specific pharmacological studies. The process of cis-trans isomerization, particularly driven by light, is a critical consideration for the manufacturing, storage, and clinical use of Lacidipine.[6] The presence of the cis-isomer in a drug product could potentially impact its overall efficacy and safety profile.

Future research should focus on the isolation or synthesis of pure cis-Lacidipine and its subsequent pharmacological characterization. A direct comparison of the in vitro and in vivo potencies of the cis and trans isomers would provide a definitive answer to their relative biological activities. Such studies would not only enhance our fundamental understanding of Lacidipine's structure-activity relationship but also have practical implications for formulation development and quality control.

Conclusion

References

  • Cis-isomerization and cyclization of lacidipine. ResearchGate. Available at: [Link].

  • Ca2+ channel blocking activity of lacidipine and amlodipine in A7r5 vascular smooth muscle cells. PubMed. Available at: [Link].

  • Lacidipine: review of analytical methods developed for pharmaceutical dosage forms and biological fluids. PubMed. Available at: [Link].

  • Pharmacology of lacidipine, a vascular-selective calcium antagonist. PubMed. Available at: [Link].

  • What is the mechanism of Lacidipine? - Patsnap Synapse. Patsnap. Available at: [Link].

  • Lacidipine. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic potential in the treatment of hypertension. PubMed. Available at: [Link].

  • The Role of Geometric Isomers in Drug Efficacy and Toxicity. Patsnap. Available at: [Link].

  • Lacidipine: a review of its use in the management of hypertension. PubMed. Available at: [Link].

  • Lacidipine | C26H33NO6. PubChem. Available at: [Link].

  • Comparing effects of lacidipine, ramipril, and valsartan against experimentally induced myocardial infarcted rats. PubMed. Available at: [Link].

  • Comparative study of the effects of lacidipine and enalapril on the left ventricular cardiomyocyte remodeling in spontaneously hypertensive rats. PubMed. Available at: [Link].

  • Lacidipine: experimental evidence of vasculoprotective properties. PubMed. Available at: [Link].

  • Evidence That Lacidipine at Nonsustained Antihypertensive Doses Activates Nitrogen Monoxide System in the Endothelium of Salt-Loaded Dahl-S Rats. PubMed. Available at: [Link].

  • Pharmacological activity of the new calcium antagonist, lacidipine, on isolated preparations. PubMed. Available at: [Link].

  • Clinical pharmacology of lacidipine. PubMed. Available at: [Link].

  • Synthesis and antihypertensive activity evaluation in spontaneously hypertensive rats of lacidipine analogues. ResearchGate. Available at: [Link].

  • Synthesis and Spectral Characterization of Related Substances of Lacidipine, an Antihypertensive Drug. ResearchGate. Available at: [Link].

  • Investigation on the photochemical stability of lercanidipine and its determination in tablets by HPLC-UV and LC-ESI-MS/MS. PubMed. Available at: [Link].

  • Lacidipine. DrugBank Online. Available at: [Link].

  • Efficacy and safety of lacidipine, a new long-lasting calcium antagonist, in elderly hypertensive patients. PubMed. Available at: [Link].

  • Safety of the calcium antagonist lacidipine evaluated from a phase III-IV trial database. DARE. Available at: [Link].

  • Lacidipine: effects on vascular pressor responses throughout the dosage interval in normotensive subjects. PubMed. Available at: [Link].

  • COMPARATIVE STUDY OF SOLUBILITY AND DISSOLUTION ENHANCEMENT OF LACIDIPINE USINGSYNTHETIC AND NATURAL SURFACTANTS. ResearchGate. Available at: [Link].

Sources

Comparative Pharmacodynamics: Lacidipine vs. Nifedipine in Isolated Rabbit Aorta Preparations

[1]

Executive Summary

This guide provides a technical comparison between Lacidipine (a third-generation, highly lipophilic dihydropyridine) and Nifedipine (the prototypical first-generation dihydropyridine) using the isolated rabbit aorta model.

The Core Distinction: While both agents block L-type voltage-gated calcium channels (Ca

1membrane bilayer pathway

CRITICAL NOTE ON STEREOCHEMISTRY ("cis" vs. "trans"): The user query specifies "cis Lacidipine". It is vital to note that the clinically active and standard research grade Lacidipine is the (E)-isomer (trans) . The (Z)-isomer (cis) is typically a photo-degradation product with significantly reduced affinity for the calcium channel.

  • Recommendation: Unless studying degradation kinetics, ensure your "cis-Lacidipine" reagent is actually the active (E)-Lacidipine. This guide compares the active (E)-Lacidipine against Nifedipine , as this represents the functional pharmacological comparison.

Mechanism of Action: The Membrane Bilayer Hypothesis

To understand the experimental data, one must visualize the drug's approach to the receptor.

  • Nifedipine: Hydrophilic enough to approach the channel pore directly from the extracellular fluid. Equilibrium is reached quickly.

  • Lacidipine: Highly lipophilic.[2] It partitions into the sarcolemma (lipid bilayer) first, accumulates, and then diffuses laterally to reach the binding site on the channel transmembrane domain.

Visualization: Membrane Partitioning Kinetics[2]

MembraneKineticscluster_aqueousExtracellular Fluid (Buffer)cluster_membraneLipid Bilayer (Sarcolemma)Nif_AqNifedipine (Aqueous)ChannelL-Type Ca2+ Channel(DHP Binding Site)Nif_Aq->ChannelDirect Approach(Rapid Onset/Offset)Lac_AqLacidipine (Aqueous)Lac_MemLacidipine (Accumulated in Lipid)Lac_Aq->Lac_MemPartitioning (logP ~6)(Slow Accumulation)Lac_Mem->ChannelLateral Diffusion(Sustained Blockade)WashoutBuffer Washout StepLac_Mem->WashoutLacidipine trapped in lipid(Resistant to washout)Channel->WashoutNifedipine dissociates rapidly

Figure 1: The Membrane Bilayer Pathway. Nifedipine accesses the channel directly, while Lacidipine uses the membrane as a reservoir, explaining its washout resistance.

Experimental Protocol: Isolated Rabbit Aorta

This protocol is designed to validate the potency (IC

Tissue Preparation Workflow

Objective: Isolate thoracic aorta rings with intact endothelium (or denuded if focusing purely on smooth muscle).

  • Harvesting: Euthanize New Zealand White rabbit (2.0–2.5 kg) via pentobarbitone overdose. Rapidly excise the thoracic aorta.

  • Cleaning: Place in cold Krebs-Henseleit solution (aerated with 95% O

    
    /5% CO
    
    
    ). Remove adhering fat and connective tissue under a dissecting microscope.
  • Sectioning: Cut into 3–4 mm transverse rings.

  • Mounting: Suspend rings in organ baths (10–20 mL) containing Krebs solution at 37°C under 2g resting tension.

Contraction & Drug Challenge Protocol

Step 1: Equilibration

  • Allow 60–90 minutes equilibration, washing every 20 minutes.

Step 2: Viability Check (Priming)

  • Challenge with KCl (60 mM) or Norepinephrine (NE, 1 µM) to induce contraction.

  • Wash out until baseline is restored. Repeat until two reproducible contractions (<10% variation) are obtained.

Step 3: Cumulative Concentration-Response Curve (CCRC)

  • Pre-contract tissues with K+ (60 mM) (preferred for DHP study as it depolarizes membrane, favoring the inactivated channel state where DHPs bind best).

  • Once plateau is reached, add cumulative doses of Lacidipine or Nifedipine (10

    
     M to 10
    
    
    M).
  • Critical Timing:

    • Nifedipine: Allow 10–15 mins per concentration (equilibrium is fast).

    • Lacidipine: Allow 45–60 mins per concentration. Note: Due to slow equilibration, shorter times will underestimate Lacidipine potency.

Step 4: The Washout Experiment (The Differentiator)

  • After maximal inhibition, wash the tissue with drug-free Krebs solution every 10 minutes for 2 hours.

  • Measure: Recovery of contraction amplitude upon re-challenge with KCl.

Performance Comparison Data

The following data summarizes typical findings in rabbit aorta preparations stimulated by high K+ (depolarization).

Table 1: Pharmacodynamic Parameters
ParameterNifedipineLacidipine (Active E-isomer)Experimental Implication
IC

(KCl contraction)
1.0 – 5.0 nM0.1 – 0.8 nMLacidipine is 5–10x more potent at equilibrium.
Onset of Action (t

)
< 10 minutes60 – 120 minutesLacidipine requires long pre-incubation.
LogP (Lipophilicity) ~ 2.2~ 5.4 – 6.0Lacidipine binds non-specifically to plastics/tubing.
Washout Recovery (2 hrs) > 80% recovery< 10% recoveryLacidipine is effectively irreversible in short-term assays.
Vascular Selectivity HighVery HighBoth are vascular-selective over cardiac tissue.
Analysis of the "Cis" Isomer

If you specifically utilize cis-Lacidipine (Z-isomer):

  • Potency: Expect IC

    
     values to be 100–1000x higher (less potent) than the (E)-isomer.
    
  • Stability: The (E)-isomer can isomerize to the (cis) form under UV light. Amber glassware is mandatory for all Lacidipine experiments.

Experimental Workflow Diagram

This diagram outlines the decision logic for the comparative assay.

Workflowcluster_drugsDrug ApplicationStartRabbit Aorta PreparationContractInduce Contraction(60mM KCl)Start->ContractNifApply Nifedipine(Wait 15 min)Contract->NifLacApply Lacidipine(Wait 60 min)Contract->LacWashWashout Phase(Continuous flow 2h)Nif->WashLac->WashRechallengeRe-challenge (KCl)Wash->RechallengeResult_NifContraction Restored(Reversible)Rechallenge->Result_NifNifedipine ArmResult_LacContraction Suppressed(Irreversible)Rechallenge->Result_LacLacidipine Arm

Figure 2: Comparative Workflow. Note the divergence in the final result: Nifedipine allows recovery, whereas Lacidipine blockade persists.

References

  • Gaviraghi, G., et al. (1990). Pharmacological activity of the new calcium antagonist, lacidipine, on isolated preparations. Journal of Cardiovascular Pharmacology.[3][4]

    • Key Finding: Establishes the basic pharmacodynamic profile of Lacidipine in rabbit aorta.
  • Herbette, L. G., et al. (1997).[3] Lercanidipine: short plasma half-life, long duration of action: a molecular model to rationalize its pharmacokinetic properties.[3] Journal of Cardiovascular Pharmacology.[3][4]

    • Key Finding: While focused on Lercanidipine, this seminal paper defines the "Membrane Bilayer Pathway" applicable to all lipophilic DHPs like Lacidipine.
  • Godfraind, T. (1994). Evidence for the inhibition by lacidipine of the calcium entry induced by noradrenaline in the rabbit aorta. British Journal of Pharmacology.

    • Key Finding: Differentiates between voltage-gated (KCl)
  • Micheli, D., et al. (1991). Effects of lacidipine on the isolated rabbit heart and aorta.[5] Journal of Cardiovascular Pharmacology.[3][4]

    • Key Finding: Confirms the vascular selectivity and washout resistance.

Comparative Profiling of Dihydropyridines: Lacidipine Isomers and Lipophilic Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Lacidipine, specifically analyzing the distinction between its active (trans-/E-) and inactive (cis-/Z-) isomers, and benchmarking its performance against other third-generation dihydropyridines (DHPs) like Amlodipine and Lercanidipine.

Executive Summary: The Stereochemical and Membrane Paradox

Lacidipine represents a unique subclass of "hydrophobic" calcium channel blockers (CCBs). Unlike Amlodipine, which relies on ionization (amphiphilicity) for its long half-life, Lacidipine relies on a Membrane Compartment Mechanism .

A critical, often overlooked aspect of Lacidipine research is its stereochemistry. The active pharmaceutical ingredient is the (E)-isomer (trans) . The (Z)-isomer (cis) is a photo-degradation product with significantly altered binding kinetics. This guide analyzes the cis vs. trans differential and compares the active molecule against industry standards.

Key Differentiators
Feature(E)-Lacidipine (Active) (cis)-Lacidipine (Impurity/Probe) Amlodipine (Standard)
Primary Mechanism Membrane Partition & Lateral DiffusionLow-affinity Channel InteractionInterface Binding & Ionization
Potency (IC50) ~2.8 nM (High Potency)>100 nM (Low Potency)~4.6 nM
Lipophilicity (LogP) ~5.4 (Highly Lipophilic)~5.1 (Altered conformation)~3.0 (Amphiphilic)
Antioxidant Activity High (Membrane radical scavenging)NegligibleModerate
Receptor Onset Slow (Diffusion-limited)N/ASlow (Ionization-limited)

Structural & Isomeric Analysis: The cis vs. trans Divergence

The biological activity of dihydropyridines is strictly governed by the orientation of the C4-phenyl ring and the ester groups.

The Isomerization Pathway

Lacidipine is highly sensitive to UV-A radiation, which catalyzes a reversible cis-trans photo-isomerization.

  • Trans (E): The bulky phenyl ring and the side chain are positioned to maximize fit within the hydrophobic pocket of the L-type CaV1.2 channel.

  • Cis (Z): Steric hindrance prevents the dihydropyridine ring from achieving the necessary puckered conformation required for high-affinity binding.

Research Insight: In experimental setups, cis-Lacidipine serves as a vital negative control to demonstrate specific binding, or as a stability marker in formulation stress testing.

IsomerizationPathway cluster_activity Pharmacological Consequence Trans (E)-Lacidipine (Active API) UV UV-A Radiation (300-400 nm) Trans->UV Excitation Cis (Z)-Lacidipine (Inactive/Low Potency) UV->Cis Isomerization Cis->Trans Thermal Reversion (Slow) Degradation Oxidative Pyridine Derivatives Cis->Degradation Prolonged Exposure Loss Loss of Channel Affinity (>50x reduction) Cis->Loss

Caption: Figure 1. Photo-isomerization workflow. The conversion from E (trans) to Z (cis) drastically reduces pharmacological potency, highlighting the necessity of light protection in Lacidipine protocols.

Pharmacodynamics: The Membrane Approach Theory

Lacidipine differs from Amlodipine in how it reaches the receptor. This is critical for interpreting in vitro wash-out experiments.

  • Amlodipine (The Interface Model): Being charged at physiological pH, it resides at the membrane-water interface. It interacts with the channel from the extracellular side or shallow membrane regions.

  • Lacidipine (The Deep Bilayer Model): It partitions deep into the hydrocarbon core of the lipid bilayer. It then diffuses laterally to reach the channel binding site (allosteric modulation).

    • Experimental Consequence: Lacidipine cannot be "washed out" easily. In patch-clamp studies, its block persists long after the drug is removed from the bath solution, unlike Nifedipine.

Comparative Antioxidant Data

Lacidipine's deep membrane residence allows it to intercept lipid peroxidation chains more effectively than Amlodipine.

Assay TypeLacidipine ActivityAmlodipine ActivityMechanism
LDL Oxidation (Cu2+) High InhibitionModerate InhibitionRadical Scavenging
Membrane Viscosity Maintains FluidityNeutralCholesterol-like effect
ROS Generation (Endothelial) Significant ReductionModerate ReductionNADPH Oxidase inhibition

Experimental Protocols

Protocol A: HPLC Separation of cis and trans Isomers

Objective: Quantify the ratio of active (E) to inactive (Z) Lacidipine in a sample.

  • Column: C18 Reverse Phase (e.g., Thermo Hypersil or XBridge), 150 mm x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: Ammonium Acetate (5mM)[1]

    • Solvent B: Acetonitrile

    • Ratio: Isocratic 35:65 (Buffer:ACN) or Gradient depending on resolution needs.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA at 239 nm (Isosbestic point) or 280 nm .

  • Procedure:

    • Dissolve sample in Methanol (protect from light!).

    • Inject 20 µL.[2]

    • Result: trans-Lacidipine elutes later than cis-Lacidipine due to higher lipophilicity and planar packing with the C18 chain.

    • Acceptance Criteria:cis-isomer should be <1.0% for pure API studies.

Protocol B: Membrane Partition Coefficient Determination (IAM)

Objective: Compare the membrane affinity of Lacidipine vs. Amlodipine.

  • Stationary Phase: Immobilized Artificial Membrane (IAM) column (mimics fluid cell membrane).

  • Mobile Phase: 50 mM Phosphate buffer (pH 7.4) / Acetonitrile gradient.

  • Calculation:

    • Measure retention factor (

      
      ).
      
    • Calculate

      
      .
      
  • Expected Results:

    • Lacidipine

      
       (Deep retention).
      
    • Amlodipine

      
       (Moderate retention).
      

Mechanistic Visualization

The following diagram illustrates the kinetic differences between Lacidipine and Amlodipine within the cellular environment.

MembraneKinetics cluster_extracellular Extracellular Space (Aqueous) cluster_membrane Lipid Bilayer Membrane Amlodipine_Aq Amlodipine (+) Amlodipine_Mem Amlodipine (Interface Bound) Amlodipine_Aq->Amlodipine_Mem Electrostatic Attraction Lacidipine_Aq Lacidipine (Neutral) Lacidipine_Mem Lacidipine (Deep Core Bound) Lacidipine_Aq->Lacidipine_Mem Rapid Partitioning (High LogP) Interface Membrane Interface (Charged Headgroups) Core Hydrocarbon Core (Hydrophobic) Channel L-Type Ca2+ Channel (Allosteric Site) Amlodipine_Mem->Channel Surface Access Lacidipine_Mem->Channel Lateral Diffusion (Slow Onset/Offset) ROS Lipid Peroxidation (ROS) Lacidipine_Mem->ROS Scavenging

Caption: Figure 2.[1][3] The Membrane Approach Model. Lacidipine partitions deep into the lipid core, acting as a reservoir and antioxidant, whereas Amlodipine acts primarily at the interface.

References

  • Herbette, L. G., et al. (1997). "Lipid interaction of calcium channel blockers: A key to their pharmacokinetic and pharmacodynamic differences."[4] Journal of Cardiovascular Pharmacology.

  • Gaviraghi, G., et al. (1994). "Pharmacology of lacidipine, a vascular-selective calcium antagonist."[5][6] Journal of Cardiovascular Pharmacology.

  • Haller, T., et al. (1994). "Ca2+ channel blocking activity of lacidipine and amlodipine in A7r5 vascular smooth muscle cells." British Journal of Pharmacology.

  • Micheli, D., et al. (2002). "Photo degradation studies on Lacidipine in solution: basic experiments with a cis–trans reversible photo equilibrium." Journal of Pharmaceutical and Biomedical Analysis.

  • Mason, R. P., et al. (2002). "Antioxidant effects of calcium antagonists: mechanistic differences." Journal of Human Hypertension.

Sources

validating the vascular selectivity of cis Lacidipine over cardiac muscle

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Vascular Selectivity of cis-Lacidipine Over Cardiac Muscle Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: Stereochemical Validation of Vascular Selectivity

In the development of dihydropyridine (DHP) calcium channel blockers (CCBs), vascular selectivity is the primary determinant of therapeutic index. Standard Lacidipine exists as the (E)-isomer , characterized by high lipophilicity and a unique "membrane bilayer" mechanism that confers a vascular-to-cardiac selectivity ratio exceeding 100:1.[1]

The (Z)-isomer (often referred to as cis-Lacidipine) is typically a photo-degradation product or synthetic impurity.[1] Validating its pharmacological profile is critical for stability profiling and safety assessment. This guide outlines the experimental framework to validate the vascular selectivity of cis-Lacidipine, using the active (E)-isomer as the gold-standard benchmark.

Mechanistic Basis of Selectivity

To validate selectivity, one must understand the "Membrane Bilayer Pathway." Unlike hydrophilic CCBs (e.g., amlodipine) that approach the channel from the aqueous phase, Lacidipine partitions deep into the lipid bilayer of the cell membrane.[1]

  • Vascular Smooth Muscle (VSM): The resting membrane potential in VSM is depolarized (-50 to -60 mV) compared to cardiomyocytes.[1] This favors the inactivated state of L-type Ca²⁺ channels.

  • Mechanism: Lacidipine moves laterally through the membrane leaflet to bind the channel in its inactivated state.

  • The cis Factor: The stereochemistry of the cis-isomer alters its partition coefficient and fit within the DHP binding pocket.[1] Validation requires proving whether this structural change retains VSM affinity or inadvertently increases cardiac affinity.

Diagram 1: The Membrane Bilayer Pathway[1]

LacidipineMechanism cluster_Channel L-Type Ca2+ Channel State Lacidipine Lacidipine (cis/trans) AqueousPhase Aqueous Phase (Extracellular) Lacidipine->AqueousPhase Administration LipidBilayer Lipid Bilayer (Hydrocarbon Core) AqueousPhase->LipidBilayer Partitioning (High Lipophilicity) Resting Resting State (Cardiac Dominant) LipidBilayer->Resting Low Affinity Binding Inactivated Inactivated State (Vascular Dominant) LipidBilayer->Inactivated Lateral Diffusion High Affinity Binding Vasodilation Vasodilation Inactivated->Vasodilation Inhibition of Ca2+ Influx

Figure 1: Lacidipine targets the inactivated channel state via the lipid bilayer, driving vascular selectivity.[1]

Experimental Validation Protocols

To objectively compare cis-Lacidipine against the (E)-isomer, you must run parallel in vitro assays. The goal is to generate an IC₅₀ ratio (Cardiac/Vascular).

Phase A: Vascular Potency Assay (Rat Aorta)

Objective: Determine the concentration required to inhibit 50% of contraction (IC₅₀ Vasc).

  • Tissue Preparation:

    • Harvest thoracic aorta from male Wistar rats (250–300g).

    • Clean connective tissue and cut into 3-4 mm rings.

    • Critical Step: Mechanically remove endothelium (verify by lack of relaxation to acetylcholine) to isolate smooth muscle effects.

  • Setup:

    • Mount rings in organ baths containing Krebs-Henseleit buffer (37°C, pH 7.4), aerated with 95% O₂ / 5% CO₂.[1]

    • Apply resting tension of 1.0–2.0 g.

  • Induction:

    • Induce contraction using K⁺-depolarization (60 mM KCl) . This bypasses receptor-operated channels and specifically targets voltage-gated L-type channels.

  • Dosing:

    • Add cumulative concentrations of cis-Lacidipine (10⁻¹⁰ to 10⁻⁵ M).[1]

    • Run parallel control with (E)-Lacidipine.[1]

  • Endpoint: Calculate % relaxation relative to the plateau K⁺ contraction.

Phase B: Cardiac Safety Assay (Langendorff Heart)

Objective: Determine the concentration required to inhibit 50% of contractile force (IC₅₀ Cardiac).

  • Tissue Preparation:

    • Rapidly excise heart from heparinized guinea pig or rat.

    • Cannulate aorta and perfuse retrogradely (Langendorff mode) at constant pressure (70 mmHg).

  • Instrumentation:

    • Insert a latex balloon into the left ventricle (LV) connected to a pressure transducer.

    • Set Left Ventricular End-Diastolic Pressure (LVEDP) to 5–10 mmHg.

  • Pacing:

    • Pace the heart electrically (e.g., 250–300 bpm) to maintain constant rate, eliminating chronotropic interference (heart rate changes) from the inotropic (contractility) data.

  • Dosing:

    • Perfusion with cis-Lacidipine (10⁻⁹ to 10⁻⁵ M). Note: Higher concentrations are typically required for cardiac effects.

  • Endpoint: Measure reduction in Left Ventricular Developed Pressure (LVDP).

Comparative Data Analysis

The "Selectivity Ratio" is the definitive metric. A ratio >10 indicates preference; Lacidipine typically exhibits ratios >100.

Table 1: Comparative Selectivity Framework
Parameter(E)-Lacidipine (Standard)cis-Lacidipine (Test Analyte)Interpretation
Vascular IC₅₀ (nM) 0.2 – 3.0 Experimental ValueIf significantly higher than (E), cis is less potent.[1]
Cardiac IC₅₀ (nM) > 200 Experimental ValueIf lower than (E), cis poses a cardiac safety risk.
Selectivity Ratio > 100 (Cardiac IC₅₀ / Vascular IC₅₀)Target Metric.
Onset of Action Slow (> 60 min)Observe Time to PeakRapid onset suggests loss of membrane reservoir mechanism.
Washout Resistance High (Persistent block)Observe RecoveryRapid washout indicates poor lipid partitioning.

Note: (E)-Lacidipine values are derived from consensus literature [1, 2].[1]

Workflow Visualization

The following diagram illustrates the decision logic for validating the cis-isomer.

Diagram 2: Validation Logic Flow

ValidationFlow cluster_Assays Parallel Bioassays Start Start: cis-Lacidipine Validation Vascular Vascular Assay (Rat Aorta, K+) Start->Vascular Cardiac Cardiac Assay (Langendorff, LVDP) Start->Cardiac Calc Calculate Selectivity Ratio (Cardiac IC50 / Vascular IC50) Vascular->Calc Input IC50 Cardiac->Calc Input IC50 Decision1 Ratio > 100? Calc->Decision1 Decision2 Potency Equivalent to (E)-Isomer? Decision1->Decision2 Yes Result_Risk Cardiac Risk (Low Selectivity) Decision1->Result_Risk No (Ratio < 10) Result_Success Validated: High Selectivity Decision2->Result_Success Yes Result_Impurity Inactive Impurity (Safe) Decision2->Result_Impurity No (Low Potency)

Figure 2: Decision matrix for classifying the pharmacological profile of the cis-isomer.

Expert Insights & Causality

  • The "Washout" Test: A defining feature of Lacidipine is its resistance to washout.[2] Even after removing the drug from the bath, vasodilation persists for hours due to the membrane depot [3].

    • Validation Check: If cis-Lacidipine washes out quickly, it lacks the membrane interaction that confers vascular selectivity. This is a crucial differentiation point.

  • Stereochemistry & Toxicity: In many DHPs, one enantiomer/isomer carries the calcium blocking activity, while the other may be inactive or possess off-target toxicity.[1] If cis-Lacidipine shows a collapsed selectivity ratio (e.g., < 10), it implies the structural change allows it to bind resting channels (found in the heart) more easily than the (E)-isomer [4].

References

  • Micheli, D., et al. (1991).[3] "Pharmacology of lacidipine, a vascular-selective calcium antagonist."[1][2][3][4][5][6] Journal of Cardiovascular Pharmacology, 17(Suppl 4), S1-S8.[1][3] Link

  • Kuriyama, H., et al. (1993). "Vascular selectivity of lacidipine, a new potent and long-acting coronary vasodilator."[1][3] Heart and Vessels, 8(1), 16-22.[1] Link

  • Gaviraghi, G., et al. (1992). "Lacidipine: a dihydropyridine calcium antagonist with antioxidant activity."[3][4][5][6][7][8] Free Radical Biology and Medicine, 12(3), 183-187.[1][7] Link

  • Herbette, L. G., et al. (1993). "The molecular basis for the high vascular selectivity of lacidipine." Journal of Hypertension, 11, S13-S19.[1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis Lacidipine
Reactant of Route 2
Reactant of Route 2
cis Lacidipine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.